molecular formula C11H22O2 B077030 Hexyl isovalerate CAS No. 10632-13-0

Hexyl isovalerate

Cat. No.: B077030
CAS No.: 10632-13-0
M. Wt: 186.29 g/mol
InChI Key: RSDDTPVXLMVLQE-UHFFFAOYSA-N
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Description

Hexyl isovalerate is a volatile ester compound of significant interest in research, primarily recognized for its role as a semiochemical and its utility in flavor and fragrance analysis. In chemical ecology, it serves as a critical kairomone or pheromone mimic, used in behavioral studies to elucidate insect-plant and insect-insect interactions. Its application in these assays helps researchers understand pest attraction mechanisms, thereby informing the development of novel biocontrol and integrated pest management strategies. Concurrently, in the field of flavor and fragrance science, this compound is a key reference standard and an aroma constituent. It imparts a characteristic fruity, apple-like, and herbaceous scent profile, making it invaluable for the qualitative and quantitative analysis of complex essential oils, food products, and perfumery compounds using techniques like GC-MS. The compound's mechanism of action is rooted in its molecular structure, which allows for specific binding to olfactory and chemosensory receptors, triggering defined neural or behavioral responses in model organisms. Supplied with documented high purity and stability, this reagent is essential for rigorous, reproducible experimental outcomes in both laboratory and field research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDTPVXLMVLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064921
Record name Butanoic acid, 3-methyl-, hexyl ester
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid/pungent, fruity odour
Record name Hexyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

215.00 °C. @ 760.00 mm Hg
Record name Hexyl 3-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in water
Record name Hexyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.857
Record name Hexyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10032-13-0
Record name Hexyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10032-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexyl isovalerate
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Record name Butanoic acid, 3-methyl-, hexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, hexyl ester
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Record name Hexyl isovalerate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJ2M7YCY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexyl 3-methylbutanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Hexyl Isovalerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and spectroscopic data of hexyl isovalerate. The information is intended to support research and development activities where this ester may be of interest.

Chemical Properties and Identifiers

This compound, also known as hexyl 3-methylbutanoate, is a fatty acid ester.[1][2] It is recognized for its characteristic fruity aroma and is used as a flavoring and fragrance agent.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Namehexyl 3-methylbutanoate[1]
SynonymsHexyl isopentanoate, n-Hexyl isovalerate, 3-Methylbutyric acid hexyl ester[1][2]
CAS Number10032-13-0[1]
Molecular FormulaC₁₁H₂₂O₂[1]
Molecular Weight186.29 g/mol [1]
InChI KeyRSDDTPVXLMVLQE-UHFFFAOYSA-N[1]
SMILESCCCCCCOC(=O)CC(C)C[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical StateColorless liquid with a pungent, fruity odor[1][2]
Boiling Point215 °C at 760 mmHg[1][2]
Melting Point-63.1 °C (estimate)[2]
Density0.857 g/mL at 25 °C[1]
Refractive Index1.417 - 1.421 at 20 °C[1]
SolubilitySoluble in alcohol and most fixed oils; insoluble in water[1][2]
Flash Point87.78 °C (190 °F)[3]
Vapor Pressure0.158 mmHg at 25 °C (estimate)[2]

Synthesis of this compound

This compound is typically synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of isovaleric acid (3-methylbutanoic acid) with hexan-1-ol.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Reactants Reactants: Isovaleric Acid Hexan-1-ol Acid Catalyst (e.g., H₂SO₄) Reaction Fischer Esterification: Reflux Reactants->Reaction Workup Work-up: 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Diethyl Ether) 3. Washing (Brine) Reaction->Workup Purification Purification: 1. Drying (e.g., Na₂SO₄) 2. Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

Detailed Experimental Protocol

This protocol is a representative example of a Fischer esterification for the synthesis of this compound.

Materials:

  • Isovaleric acid (3-methylbutanoic acid)

  • Hexan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid (1.0 molar equivalent) and hexan-1-ol (1.2 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the ester.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst. Carbon dioxide evolution will be observed.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with a saturated brine solution to remove any remaining water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent. The solvent can be removed by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure to yield the pure product.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
IR Spectroscopy A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group. C-H stretching bands are observed around 2800-3000 cm⁻¹.
¹H NMR Spectroscopy The spectrum will show characteristic signals for the hexyl and isovaleryl moieties. Key signals include a triplet around 4.0 ppm for the -OCH₂- protons of the hexyl group and a doublet around 0.9 ppm for the two methyl groups of the isovaleryl group.
¹³C NMR Spectroscopy The spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically around 173 ppm.[1]
Mass Spectrometry The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will include characteristic peaks corresponding to the loss of the hexoxy group and other fragments of the alkyl chains.[1]

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature available that describes specific signaling pathways or pharmacological activities of this compound relevant to drug development. Its primary documented use is as a flavoring and fragrance agent, and it is generally recognized as safe (GRAS) for this purpose.[4] Further research would be required to investigate any potential biological activities beyond its sensory properties.

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory procedures should be conducted with appropriate safety precautions.

References

Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Hexyl Isovalerate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, a fatty acid ester with applications in the flavor and fragrance industry. The information is presented to facilitate easy comparison and replication of experimental findings.

This compound, also known as hexyl 3-methylbutanoate, is a colorless liquid recognized for its pungent, fruity odor.[1] Its chemical and physical properties are crucial for its application and handling.

Table 1: Summary of Quantitative Physical Properties of this compound

PropertyValueUnitsConditions
Molecular FormulaC₁₁H₂₂O₂--
Molecular Weight186.29 g/mol -
Boiling Point215.0°C@ 760.00 mm Hg
Density0.852 - 0.859g/mL@ 25.00 °C
Refractive Index1.417 - 1.421-@ 20.00 °C
Flash Point87.78°CTCC
Vapor Pressure0.158mmHg@ 25.00 °C (estimated)
Solubility in Water12.56mg/L@ 25 °C (estimated)
Solubility in Organic SolventsSoluble-Alcohol, most fixed oils

Data sourced from references[1][2][3][4].

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties. Below are protocols for measuring the key physical constants of liquid esters like this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes and provides a precise boiling point range.

Materials:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or Thiele tube)

  • Sample of this compound

Procedure:

  • A small volume of this compound is placed into the test tube.[5][6]

  • A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end upwards.[5][6][7]

  • The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

  • The assembly is heated gently in an oil bath.[8]

  • As the temperature rises, a stream of bubbles will be observed emerging from the capillary tube. Heating should continue until a steady stream of bubbles is seen.[5]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[5][6][7]

Determination of Density using a Digital Density Meter (ASTM D4052)

This standard test method provides a rapid and accurate means of determining the density of liquids.

Apparatus:

  • Digital Density Meter

  • Syringe or automated sampler for sample injection

  • Thermostatically controlled bath (if not integral to the meter)

Procedure:

  • Calibration: The instrument is calibrated with dry air and a standard of known density, typically pure water.

  • Sample Introduction: A small volume (approximately 0.7 mL) of this compound is introduced into the oscillating U-tube of the density meter.[9] Care must be taken to avoid the introduction of air bubbles.

  • Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency change is used to calculate the density of the liquid.

  • Temperature Control: The measurement is performed at a constant, specified temperature, typically 25 °C.

  • Data Recording: The density is reported in g/mL or kg/m ³ at the specified temperature.[9][10]

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light bends as it passes through a substance and is a valuable indicator of purity.

Apparatus:

  • Abbe Refractometer

  • Light source (typically a sodium lamp or a white light source with a compensator)

  • Constant temperature water bath

  • Dropper

  • Sample of this compound

Procedure:

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.[3]

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism.[4]

  • Prism Closure: The prisms are closed to spread the liquid into a thin film.

  • Measurement: While looking through the eyepiece, the control knob is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs.[1]

  • Dispersion Correction: If a colored band is visible, the compensator is adjusted to produce a sharp, achromatic boundary.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

BoilingPointWorkflow start Start prep_sample Prepare Sample and Apparatus (Test tube, capillary tube, thermometer) start->prep_sample assemble Assemble Apparatus (Attach tube to thermometer) prep_sample->assemble heat Gently Heat in Oil Bath assemble->heat observe_bubbles Observe for a Steady Stream of Bubbles heat->observe_bubbles observe_bubbles->heat No cool Remove Heat and Allow to Cool observe_bubbles->cool Yes observe_entry Observe for Liquid Entry into Capillary Tube cool->observe_entry observe_entry->cool No record_bp Record Temperature (Boiling Point) observe_entry->record_bp Yes end End record_bp->end

Caption: Workflow for Boiling Point Determination.

References

Hexyl 3-Methylbutanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hexyl 3-methylbutanoate, a fatty acid ester. The information presented herein encompasses its chemical identity, physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for professionals in research and development.

Chemical Identification

Hexyl 3-methylbutanoate, also known as hexyl isovalerate, is an organic compound classified as a fatty acid ester.[1] It is a hydrophobic molecule with practical insolubility in water.[1] The compound is identified by several names and registry numbers, crucial for accurate documentation and research.

IdentifierValue
IUPAC Name hexyl 3-methylbutanoate[1][2]
Synonyms This compound, Hexyl isopentanoate, 3-Methylbutanoic acid hexyl ester, n-Hexyl iso-valerate[2][3]
CAS Registry Number 10032-13-0[3]
Chemical Formula C₁₁H₂₂O₂[1][3]
SMILES CCCCCCOC(=O)CC(C)C[1][2]
InChI InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3[1][2]
InChIKey RSDDTPVXLMVLQE-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of Hexyl 3-methylbutanoate are summarized below. These characteristics are fundamental for its application in various experimental and industrial settings.

PropertyValue
Molecular Weight 186.29 g/mol [3][4]
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 215 °C at 760 mmHg[5][6][7]
Melting Point -63.1 °C (estimate)[7]
Density 0.857 g/mL[6]
Refractive Index 1.41700 to 1.42100 @ 20.00 °C[5]
Flash Point 190.00 °F (87.78 °C)[5]
Water Solubility 12.56 mg/L @ 25 °C (estimated)[7]
XLogP3 3.7[2][4]

Synthesis

Experimental Protocol: Esterification

Hexyl 3-methylbutanoate is typically synthesized via the esterification of n-hexanol with 3-methylbutanoic acid (isovaleric acid).

Methodology: A common method for this synthesis is the Fischer esterification.

  • Reactants: Equimolar amounts of 3-methylbutanoic acid and n-hexanol are combined.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated under reflux to drive the reaction towards completion. To further favor the formation of the ester, the water produced during the reaction is continuously removed using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete, the mixture is cooled and washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and finally with brine.

  • Purification: The crude ester is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and then purified by fractional distillation under reduced pressure to yield the final product.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of Hexyl 3-methylbutanoate.

Spectrum TypeData Highlights
¹H NMR (90 MHz, CDCl₃) Shifts [ppm]: 0.83-0.99 (m, 9H, CH₃ groups), 1.29-1.69 (m, 8H, CH₂ groups of hexyl chain), 2.08-2.24 (m, 3H, CH and CH₂ adjacent to carbonyl), 3.99-4.14 (t, 2H, OCH₂ of hexyl group)[2]
¹³C NMR (25.16 MHz, CDCl₃) Shifts [ppm]: 14.00, 22.44, 22.62, 25.72, 25.80, 28.77, 31.54, 43.59, 64.30, 173.12 (C=O)[2]
Mass Spectrum (EI) Data available through the NIST Chemistry WebBook[3]
IR Spectrum Data available, typically showing a strong C=O stretch for the ester group around 1730-1750 cm⁻¹[2]

Biological Activity and Applications

Hexyl 3-methylbutanoate is primarily utilized as a flavor and fragrance agent.[5][7] It is known for its fruity and green odor, often described as reminiscent of apples or strawberries.[1] In terms of biological disposition, it is classified within the lipid and lipid-like molecules superclass.[1]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Hexyl 3-methylbutanoate and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] Currently, there is limited publicly available data regarding its specific roles in signaling pathways or its potential for drug development applications. The compound has been identified in plants such as Eucalyptus nitens and Bupleurum fruticosum.[2]

Safety and Handling

Safety information is critical for handling this compound in a laboratory or industrial setting.

Hazard ClassRating and Description
GHS-US Warning: H227 - Combustible liquid[8]
Precautionary Statements P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/eye protection. P370+P378: In case of fire, use appropriate media. P403+P235: Store in a well-ventilated place. Keep cool.[8]
NFPA Health Hazard 0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials[8]
NFPA Fire Hazard 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur[8]
NFPA Reactivity 0 - Material that in themselves are normally stable, even under fire conditions[8]

Visualizations

The following diagram illustrates the logical relationship between the structural identification, key properties, and primary application of Hexyl 3-methylbutanoate.

Hexyl_3_methylbutanoate_properties structure Structural Formula: C₁₁H₂₂O₂ CCCCCCOC(=O)CC(C)C identifiers Chemical Identifiers IUPAC: hexyl 3-methylbutanoate CAS: 10032-13-0 structure:f1->identifiers physchem Physicochemical Properties Mol. Weight: 186.29 g/mol Boiling Point: 215 °C Density: 0.857 g/mL identifiers->physchem spectro Spectroscopic Data ¹H NMR ¹³C NMR Mass Spectrometry IR Spectroscopy identifiers->spectro synthesis Synthesis Esterification of: 3-methylbutanoic acid + n-hexanol identifiers->synthesis application Primary Application Flavor & Fragrance Agent Fruity / Green Odor physchem->application spectro->application synthesis->application

Caption: Logical workflow from structure to application for Hexyl 3-methylbutanoate.

References

An In-depth Technical Guide to Hexyl Isovalerate (CAS No. 10032-13-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a fatty acid ester recognized for its characteristic sweet, fruity aroma reminiscent of apples and pears.[1][2] While extensively utilized in the flavor and fragrance industries, its structural classification as a short-chain fatty acid (SCFA) ester suggests potential, though largely unexplored, biological activities relevant to pharmaceutical and life science research. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and safety profile, alongside a discussion of the potential biological significance derived from its SCFA moiety.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is practically insoluble in water but soluble in ethanol and other organic solvents.[3] It is classified as a combustible liquid.[4][5][6]

PropertyValueSource(s)
CAS Number 10032-13-0[1]
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [3][4]
IUPAC Name hexyl 3-methylbutanoate[7]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, apple- and banana-like[3]
Boiling Point 215 °C[3][4]
Flash Point 87.8 - 88 °C (190 °F)[3][8]
Density ~0.857 g/mL at 25 °C[9]
Specific Gravity 0.852 - 0.859 @ 25 °C[8]
Refractive Index 1.417 - 1.421 @ 20 °C[8]
Water Solubility Practically insoluble[3]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer-Speier esterification of isovaleric acid (3-methylbutanoic acid) with 1-hexanol, using a strong acid catalyst such as sulfuric acid.[1][10] The reaction is heated under reflux to drive the equilibrium towards the product.[10]

G reagents Reactants: 1-Hexanol Isovaleric Acid reflux Heat / Reflux reagents->reflux catalyst Catalyst (Conc. H₂SO₄) catalyst->reflux workup Aqueous Workup (Neutralization & Washing) reflux->workup drying Drying (e.g., Anhydrous MgSO₄) workup->drying purification Purification (Distillation) drying->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard Fischer esterification methodologies.[11][12]

Materials:

  • 1-Hexanol (1.0 equiv.)

  • Isovaleric acid (1.2 equiv.)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 equiv.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or other suitable solvent for azeotropic removal of water (optional)

  • Glassware: Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-hexanol and isovaleric acid.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture. The flask may become warm.

  • Reflux: Attach a reflux condenser with a water supply (in at the bottom, out at the top) and heat the mixture to a gentle reflux using a heating mantle.[12] The reaction is typically refluxed for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching and Extraction: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate if necessary. Wash the organic layer sequentially with:

    • Deionized water to remove the bulk of the acid and excess alcohol.

    • Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted isovaleric acid. Vent the funnel frequently to release CO₂ pressure.[4][13]

    • Saturated brine solution to remove residual water from the organic phase.[13]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄).[13] Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent from the organic solution. Remove the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound. Collect the fraction that distills at the correct boiling point.[4]

G cluster_0 Liquid-Liquid Extraction start Cooled Reaction Mixture (Ester, Acid, Alcohol, H₂SO₄) wash_water Wash with H₂O start->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb aqueous_waste Aqueous Waste wash_water->aqueous_waste removes H₂SO₄, excess alcohol wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->aqueous_waste removes H₂SO₄, isovaleric acid organic_layer Organic Layer (Ester + Solvent) wash_brine->organic_layer wash_brine->aqueous_waste removes water drying Dry with Anhydrous MgSO₄ organic_layer->drying filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation final_product Purified this compound distillation->final_product

Caption: Post-synthesis workup and purification workflow for this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic methods.

Spectroscopic DataKey FeaturesSource(s)
¹H NMR (CDCl₃)δ ~4.06 ppm (t, 2H, -O-CH₂ -), δ ~2.18 ppm (d, 2H, -CH₂ -C(O)-), δ ~0.92 ppm (d, 6H, -CH(CH₃ )₂) and (t, 3H, hexyl -CH₃ )[7]
¹³C NMR (CDCl₃)δ ~173.1 ppm (C =O), δ ~64.3 ppm (-O-C H₂-), δ ~43.6 ppm (-C H₂-C(O)-), δ ~25.7 ppm (-C H(CH₃)₂), δ ~22.4 ppm (-CH(C H₃)₂)[7]
IR Spectroscopy Strong C=O stretch at ~1735 cm⁻¹, C-O stretch at ~1170 cm⁻¹[7]
Mass Spec. (EI) Key Fragments (m/z): 85 (base peak, [C₄H₅O₂]⁺), 103, 57, 43[7]

Potential Biological Activity and Relevance

While this compound itself has not been extensively studied for biological activity, its constituent parts—isovaleric acid and hexanol—belong to classes of molecules with known biological roles. Isovaleric acid is a branched short-chain fatty acid (SCFA). SCFAs, primarily produced by gut microbiota, are increasingly recognized as critical signaling molecules in host physiology.[3]

Potential areas of interest for researchers include:

  • Metabolic Regulation: SCFAs can influence glucose homeostasis and lipid metabolism. They have been shown to improve insulin sensitivity and regulate fat metabolism by increasing fat burning and decreasing fat storage.[4][8]

  • Immune Modulation: SCFAs can modulate immune responses by enhancing cytokine production and promoting the differentiation of regulatory T cells (Tregs).[3] They may alleviate intestinal inflammation by activating G-protein coupled receptors (GPRs) like GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[3][4]

  • Gut-Brain Axis: As metabolites that can cross into circulation, SCFAs are implicated in the communication between the gut microbiome and the central nervous system.

The ester linkage in this compound would likely be hydrolyzed by esterase enzymes in vivo, releasing isovaleric acid and 1-hexanol. This suggests that this compound could serve as a pro-drug or delivery vehicle for these components, potentially offering altered pharmacokinetic profiles compared to direct administration of the acid or alcohol. Further research is required to validate these hypotheses.

G cluster_downstream Downstream Effects scfa SCFA Ester (e.g., this compound) hydrolysis Esterase-mediated Hydrolysis scfa->hydrolysis scfa_free Free SCFA (Isovaleric Acid) hydrolysis->scfa_free gpr GPR41 / GPR43 (on Immune/Epithelial Cells) scfa_free->gpr hdac HDACs (Nuclear) scfa_free->hdac Inhibition immune_mod Immune Modulation (e.g., Treg differentiation) gpr->immune_mod metabolic_reg Metabolic Regulation (e.g., Insulin Sensitivity) gpr->metabolic_reg gene_exp Altered Gene Expression hdac->gene_exp

Caption: Potential biological signaling pathways for SCFA esters after in vivo hydrolysis.

Toxicology and Safety Data

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this chemical.[3][5]

Safety DataValueSource(s)
GHS Classification Flammable Liquid (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A)[4]
Signal Word Warning[3][4]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
LD₅₀ Oral (Rat) >5,000 mg/kg[4]
LD₅₀ Dermal (Rabbit) >5,000 mg/kg[4]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from heat and open flames.[3][6]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6]

Conclusion

This compound is a well-characterized ester with established applications in the flavor and fragrance sector. For researchers in drug development and the life sciences, its significance may lie in its identity as a short-chain fatty acid ester. The known biological activities of SCFAs in metabolism and immunomodulation present a rationale for investigating this compound and similar esters as potential therapeutic agents or research tools. This guide provides the foundational chemical, synthetic, and safety data necessary to support such investigations.

References

The Occurrence of Hexyl Isovalerate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of hexyl isovalerate, a volatile ester recognized for its sweet, fruity, and apple-like aroma, in various fruits. This document summarizes quantitative data, details common experimental protocols for its analysis, and provides visual representations of its biosynthetic pathway and analytical workflow.

Quantitative Occurrence of this compound in Fruits

This compound is a significant contributor to the characteristic aroma of several fruits. Its concentration can vary widely depending on the fruit variety, maturity stage, and storage conditions. The following table summarizes the quantitative data on this compound concentrations found in different fruits, as reported in scientific literature.

FruitCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Apple (Malus domestica)RuixuePresent, predominant at 180 DAFB (15.66% of total volatiles)HS-SPME-GC-MS[1]
Apple (Malus domestica)FujiPresentHS-SPME-GC-MS[1]
Banana (Musa sapientum)Reconstituted JuiceNot specified, but presentGC-MS[2]

DAFB: Days After Full Bloom HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry

Experimental Protocols

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, selectivity, and solvent-free nature.[3][4][5][6]

Sample Preparation
  • Fruit Homogenization: A representative sample of the fruit tissue (e.g., 1-5 grams of pulp) is homogenized to a puree. For some applications, peel and pulp may be analyzed separately.

  • Internal Standard Addition: A known concentration of an internal standard (e.g., 3-hexanone or cyclohexanone) is added to the homogenized sample for accurate quantification.[7][8]

  • Matrix Modification: A saturated solution of sodium chloride (NaCl) is often added to the sample vial.[7] This increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace by decreasing their solubility in the aqueous phase.

  • Vial Sealing: The mixture is placed in a headspace vial (typically 10-20 mL) and hermetically sealed with a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A SPME fiber with a suitable coating is chosen based on the polarity and volatility of the target analytes. For broad analysis of fruit volatiles, a bipolar fiber such as 50/30 µm DVB/CAR/PDMS is often effective.[9]

  • Incubation and Extraction: The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[7] The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed.

  • Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, HP-5) based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to increase gradually to achieve optimal separation.

  • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound by comparison with spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Visualizations

Biosynthetic Pathway of Hexyl Esters in Fruits

The biosynthesis of hexyl esters, including this compound, in fruits is primarily derived from the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors.[10][11][12] The pathway involves a series of enzymatic reactions leading to the formation of alcohols and acyl-CoAs, which are then esterified.

Biosynthetic_Pathway FattyAcids Fatty Acids (e.g., Linoleic/Linolenic Acid) Hexanal Hexanal FattyAcids->Hexanal Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) Hexanol 1-Hexanol Hexanal->Hexanol Alcohol Dehydrogenase (ADH) HexylIsovalerate This compound Hexanol->HexylIsovalerate Alcohol Acyltransferase (AAT) AminoAcids Amino Acids (e.g., Leucine) IsovalerylCoA Isovaleryl-CoA AminoAcids->IsovalerylCoA Multi-step enzymatic conversion IsovalerylCoA->HexylIsovalerate Alcohol Acyltransferase (AAT)

Caption: Simplified biosynthetic pathway of this compound in fruits.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in fruit samples using HS-SPME-GC-MS.

Experimental_Workflow Start Fruit Sample Collection Homogenization Homogenization & Addition of Internal Standard and NaCl Start->Homogenization Incubation Incubation in Sealed Vial Homogenization->Incubation HSSPME Headspace Solid-Phase Microextraction (HS-SPME) Incubation->HSSPME GCMS GC-MS Analysis: - Thermal Desorption - Chromatographic Separation - Mass Spectrometric Detection HSSPME->GCMS DataAnalysis Data Analysis: - Compound Identification - Quantification GCMS->DataAnalysis End Results DataAnalysis->End

Caption: Workflow for the analysis of this compound in fruits.

References

The Olfactory Signature of Hexyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexyl isovalerate, a key ester in the flavor and fragrance industry, presents a complex and nuanced olfactory profile. This technical guide provides an in-depth analysis of its scent and flavor characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of its synthesis and analysis.

Odor and Flavor Profile

This compound is predominantly characterized by a sweet, fruity, and green aroma.[1][2] Its scent is most frequently compared to that of apples, particularly green or unripe apples, with distinct notes of apple skin.[3][4][5][6] Secondary olfactory notes include strawberry, pear, and general tropical fruit undertones.[1][3][7][8] Some sources also describe a waxy or pungent quality to the aroma.[3][9] This combination of scents contributes to a perception of natural and crisp fruitiness.[3]

The flavor profile of this compound mirrors its aroma, being described as green, fruity, and apple-like, with nuances of ripe, waxy pear.[1][4][8] It is utilized in the food industry to impart apple and tropical flavors to a variety of products, including beverages, candies, and baked goods.[7]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, providing a comparative overview of its physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3][10]
Boiling Point 215 °C[1][10][11]
Flash Point 84 - 88 °C (190 °F)[1][10][12]
Specific Gravity 0.852 - 0.859 g/mL @ 25°C[10][12]
Refractive Index 1.417 - 1.421 @ 20°C[10][12]
Vapor Pressure 0.158 mmHg @ 25 °C (est.)[3][11]
Water Solubility 12.56 mg/L @ 25 °C (est.)[3][11]
Odor Threshold No data available[8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is synthesized through the Fischer esterification of n-hexanol and isovaleric acid, catalyzed by an acid.

Materials:

  • n-Hexanol

  • Isovaleric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, and distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of n-hexanol and isovaleric acid.

  • Add toluene to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., ethanol).

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

  • Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the chemical composition of the sample.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the odor description and intensity for each eluting compound at specific retention times.

  • Data Analysis: The data from the FID and the olfactometry port are correlated to identify which chromatographic peaks correspond to specific aroma characteristics.

Visualizations

Synthesis Pathway of this compound

Fischer_Esterification Fischer Esterification of this compound cluster_products Products n_hexanol n-Hexanol isovaleric_acid Isovaleric Acid protonated_carbonyl Protonated Carbonyl isovaleric_acid->protonated_carbonyl + H⁺ acid_catalyst H₂SO₄ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + n-Hexanol hexyl_isovalerate This compound tetrahedral_intermediate->hexyl_isovalerate - H₂O, - H⁺ water Water GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow sample_prep Sample Preparation (this compound Solution) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation effluent_split Effluent Splitting separation->effluent_split fid_detection FID Detection effluent_split->fid_detection olfactory_port Olfactometry Port effluent_split->olfactory_port data_correlation Data Correlation and Analysis fid_detection->data_correlation sensory_eval Sensory Evaluation (Panelist) olfactory_port->sensory_eval sensory_eval->data_correlation

References

An In-depth Technical Guide to the Taste Threshold of Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the taste threshold of hexyl isovalerate, a key flavor and fragrance compound. The document details its sensory properties, quantitative taste threshold data, the standard experimental protocol for threshold determination, and potential biochemical signaling pathways involved in its perception.

Introduction to this compound

This compound (CAS No. 10032-13-0), also known as hexyl 3-methylbutanoate, is an ester recognized for its characteristic fruity aroma and taste. Its sensory profile is often described with notes of green apple, pear, and sweet, unripe fruit.[1] As a flavoring agent, it is utilized in a variety of food and beverage products to impart these fruity notes. Understanding its taste threshold is critical for formulation, quality control, and in the context of drug development, for masking undesirable tastes of active pharmaceutical ingredients (APIs).

Quantitative Taste Threshold Data

The taste threshold of a compound is the minimum concentration at which it can be detected by a human sensory panel. This value is crucial for determining the impact of a flavor compound in a given matrix. The available quantitative data for the taste threshold of this compound is summarized below.

Compound NameSynonym(s)FEMA No.CAS No.Taste Threshold (in water)Reference
This compoundHexyl 3-methylbutanoate350010032-13-022 ppb (parts per billion)Furia, T. E., & Bellanca, N. (1975) via ResearchGate[2]

Note: The referenced data refers to "Hexyl methylbutanoate; Hexyl 2-methylbutanoate," which are synonyms for this compound.

Experimental Protocol for Taste Threshold Determination

The determination of taste thresholds is conducted using standardized sensory evaluation methods. The most widely accepted protocol is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[3][4][5][6]

3.1. Principle

This method involves presenting a sensory panel with a series of samples, each containing an increasing concentration of the substance being tested (in this case, this compound). At each concentration level, panelists are given a set of three samples (a triad), where one contains the tastant and the other two are blanks (the matrix, e.g., purified water). Panelists are forced to choose the sample they believe is different, even if they have to guess. The individual threshold is the concentration at which a panelist makes a correct identification and continues to do so at higher concentrations. The group threshold is then calculated from the individual thresholds.[7]

3.2. Materials and Apparatus

  • This compound: High purity grade (≥99%).

  • Matrix: Deionized, distilled, or otherwise purified, taste-free water.

  • Glassware: Borosilicate glass, rendered odor- and taste-free by appropriate cleaning and rinsing.

  • Pipettes and Graduated Cylinders: Calibrated for accurate dilution.

  • Sample Cups: Opaque or colored glass to prevent visual bias.

3.3. Procedure

  • Panelist Selection and Training:

    • Select a panel of at least 10-20 individuals.

    • Screen panelists for their ability to detect the primary tastes (sweet, sour, salty, bitter) and their general sensory acuity.

    • Train panelists on the forced-choice methodology and familiarize them with the taste of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen matrix. Due to its low water solubility, a co-solvent such as ethanol may be used for the initial stock, with subsequent dilutions in water ensuring the co-solvent concentration is below its own taste threshold.

    • Create a series of dilutions from the stock solution. The concentrations should be in ascending order, typically with a geometric progression (e.g., concentrations doubling or tripling at each step). The range should span from well below the expected threshold to a concentration that is easily detectable by most panelists.

  • Sensory Evaluation:

    • For each concentration step, present each panelist with a triad of samples. Two samples are blanks (matrix only), and one contains the this compound dilution.

    • The order of presentation of the spiked sample within the triad should be randomized for each panelist and each concentration level.

    • Instruct panelists to taste each sample and identify the one that is different from the other two.

    • Provide panelists with purified water for rinsing their mouths between triads.

    • The evaluation proceeds from the lowest concentration to the highest.

3.4. Data Analysis

  • An individual's threshold is typically defined as the geometric mean of the last concentration at which they made an incorrect identification and the first concentration at which they made a correct identification and all subsequent higher concentrations correctly.

  • The group's best-estimate threshold is calculated as the geometric mean of the individual panelists' thresholds.

Visualizations: Workflow and Signaling Pathway

4.1. Experimental Workflow for Taste Threshold Determination

The following diagram illustrates the key steps in determining the taste threshold of this compound according to the ASTM E679 protocol.

G Figure 1: Experimental Workflow for Taste Threshold Determination cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase P1 Panelist Selection & Training P2 Preparation of Stock & Serial Dilutions P1->P2 E1 Presentation of Ascending Concentration Triads P2->E1 Samples E2 Forced-Choice Selection by Panelists E1->E2 E3 Recording of Responses E2->E3 A1 Calculate Individual Thresholds E3->A1 Data A2 Calculate Group Best-Estimate Threshold A1->A2

Caption: Experimental Workflow for Taste Threshold Determination

4.2. Postulated Signaling Pathway for Ester Taste Perception

The precise signaling pathway for the taste perception of fruity esters like this compound has not been fully elucidated. However, it is hypothesized to follow a similar mechanism to other tastants that are perceived via G-protein coupled receptors (GPCRs), such as sweet and umami compounds.[8][9][10] The following diagram presents a generalized model for this potential pathway.

G Figure 2: Postulated Signaling Pathway for Ester Taste Perception cluster_cell Taste Receptor Cell HI This compound GPCR G-Protein Coupled Receptor (GPCR) HI->GPCR G_Protein G-Protein (e.g., Gustducin) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Store Intracellular Ca2+ Store IP3->Ca_Store binds to Ca_Release Ca2+ Release Ca_Store->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 activates Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve Afferent Nerve Fiber ATP_Release->Nerve signals to

Caption: Postulated Signaling Pathway for Ester Taste Perception

This proposed mechanism involves the binding of this compound to a specific GPCR on the surface of a taste receptor cell. This activates a G-protein, such as gustducin, which in turn stimulates phospholipase C (PLC). PLC generates inositol triphosphate (IP3), leading to the release of calcium from intracellular stores. The rise in intracellular calcium activates the TRPM5 ion channel, causing depolarization of the cell and subsequent release of ATP, which acts as a neurotransmitter to signal the afferent nerve fibers, ultimately leading to the perception of taste in the brain.[9][10] Further research is required to identify the specific receptor(s) for this compound and confirm this pathway.

References

A Technical Guide to the Solubility of Hexyl Isovalerate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isovalerate, a fatty acid ester recognized for its characteristic fruity aroma, finds applications in the flavor, fragrance, and cosmetic industries. A thorough understanding of its solubility in a diverse range of solvents is critical for formulation development, purification processes, and quality control. This technical guide provides a comprehensive overview of the solubility of this compound, presenting both qualitative and estimated quantitative data. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible results for research and development applications.

Introduction

This compound (also known as hexyl 3-methylbutanoate) is an organic compound with the chemical formula C11H22O2. Structurally, it is the ester formed from hexanol and isovaleric acid. Its relatively long alkyl chain imparts a predominantly non-polar character, which largely dictates its solubility behavior. The principle of "like dissolves like" is fundamental to understanding its miscibility with different solvents. This guide aims to provide a foundational understanding of these interactions and a practical framework for their experimental determination.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and established principles of ester solubility, a representative profile can be presented. This compound is generally described as soluble in alcohols and most fixed oils, and practically insoluble in water.[1][2][3] An estimated water solubility is approximately 12.56 mg/L at 25 °C.[4]

The following table summarizes the expected solubility of this compound in various common laboratory solvents. This data is largely qualitative and predictive, based on the solubility of analogous long-chain esters.

Table 1: Representative Solubility of this compound in Different Solvents

Solvent ClassSolventPolarityExpected Solubility
Polar Protic WaterHighInsoluble / Very Sparingly Soluble
MethanolHighSparingly Soluble to Soluble
EthanolHighSoluble
Polar Aprotic AcetoneMediumSoluble
AcetonitrileMediumSoluble
Dimethyl Sulfoxide (DMSO)HighSoluble
Non-Polar HexaneLowFreely Soluble
TolueneLowFreely Soluble
Diethyl EtherLowFreely Soluble
ChloroformLowFreely Soluble
Oils Fixed Oils (e.g., Mineral Oil)LowSoluble

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Principle

An excess amount of this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution with undissolved solute. After equilibration, the undissolved solute is separated by centrifugation and/or filtration. The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Analytical balance

Experimental Workflow

The logical workflow for the experimental determination of this compound solubility is depicted in the following diagram.

Solubility_Determination_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_solute Weigh excess This compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-72h) combine->agitate centrifuge Centrifuge to pellet undissolved solute agitate->centrifuge filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter hplc_analysis Analyze filtrate and standards by HPLC filter->hplc_analysis prepare_standards Prepare calibration standards prepare_standards->hplc_analysis quantify Calculate concentration from calibration curve hplc_analysis->quantify end end quantify->end Report Solubility (mg/mL or mol/L)

Caption: Workflow for Solubility Determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visible excess of the liquid ester should be present at the bottom of the vial.

    • Accurately add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer with temperature control (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for initial settling of the undissolved ester.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved this compound.

    • Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.22 µm chemically inert syringe filter into a clean vial for analysis. This step is crucial to remove any remaining undissolved micro-droplets.

  • Quantification by HPLC:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • HPLC Analysis: Analyze the prepared standards and the filtered sample solutions by HPLC. Since this compound lacks a strong UV chromophore, a Refractive Index (RI) detector is often suitable.

      • Example HPLC Conditions (Isocratic):

        • Column: C18, 5 µm, 4.6 x 150 mm

        • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

        • Flow Rate: 1.0 mL/min

        • Injection Volume: 10 µL

        • Detector: Refractive Index (RI)

    • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the public domain, its solubility profile can be reliably predicted based on its chemical properties and the behavior of similar long-chain esters. It exhibits good solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water. For applications requiring precise solubility values, the detailed shake-flask method coupled with HPLC analysis provided in this guide offers a robust and accurate approach. This information is invaluable for scientists and professionals in the pharmaceutical and chemical industries for formulation design, process optimization, and ensuring product quality.

References

An In-depth Technical Guide to Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl isovalerate is an organic ester recognized for its characteristic sweet, fruity aroma, often likened to green apple, unripe fruit, and strawberry.[1][2] This comprehensive technical guide provides an in-depth overview of its chemical identity, properties, synthesis, analysis, and applications, with a focus on information relevant to research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

Identifier Type Name/Value
IUPAC Name hexyl 3-methylbutanoate[3]
Synonyms Hexyl isopentanoate, Butanoic acid, 3-methyl-, hexyl ester, n-Hexyl isopentanoate, Isovaleric acid, hexyl ester, Hexyl isovaleriate, Hexyl isovalerianate, Hexyl 3-methyl butanoate, n-Hexyl iso-valerate, 3-Methylbutyric acid hexyl ester, Hexyl 3-methylbutyrate, 3-Methylbutanoic acid hexyl ester[3][4]
CAS Number 10032-13-0[3]
EC Number 233-105-7[2]
FEMA Number 3500[3]
UNII 5FJ2M7YCY6[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis.

Property Value
Molecular Formula C11H22O2[3]
Molecular Weight 186.29 g/mol [3]
Appearance Colorless to pale yellow liquid[5][6]
Odor Sweet, fruity, green apple, unripe fruit, strawberry[1][2]
Boiling Point 215 °C[4][7]
Flash Point 87.78 °C (190 °F)[5]
Specific Gravity 0.852 - 0.859 @ 25 °C[5]
Refractive Index 1.417 - 1.421 @ 20 °C[5]
Solubility Soluble in alcohol and fixed oils; insoluble in water[7]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of isovaleric acid with hexanol. Two common methods are Fischer esterification and enzymatic synthesis.

This classic acid-catalyzed esterification reaction is a common method for producing esters.

Reaction:

Isovaleric Acid + Hexanol ⇌ this compound + Water

Materials:

  • Isovaleric acid (1.0 mol)

  • n-Hexanol (1.2 mol)

  • Concentrated sulfuric acid (0.05 mol) as a catalyst[8]

  • Toluene (as a solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine isovaleric acid, n-hexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure.[9]

Enzymatic synthesis offers a greener alternative, often proceeding under milder conditions with high specificity.[10]

Materials:

  • Isovaleric acid (1.0 mol)

  • n-Hexanol (1.0 mol)

  • Immobilized lipase (e.g., Novozym 435)[11]

  • Solvent (e.g., n-heptane or solvent-free)

  • Molecular sieves (to remove water)

Procedure:

  • In a temperature-controlled shaker flask, combine isovaleric acid, n-hexanol, and the chosen solvent (if any).

  • Add the immobilized lipase and molecular sieves to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Remove the solvent (if used) under reduced pressure.

  • The resulting this compound can be further purified by vacuum distillation if required.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column: A non-polar column such as a DB-5ms or HP-5MS is suitable.[12]

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes[12]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as hexane or dichloromethane before injection.

NMR spectroscopy is used to confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent, such as chloroform-d (CDCl3), containing tetramethylsilane (TMS) as an internal standard.[3]

Expected Chemical Shifts (in CDCl3):

  • ¹H NMR: Resonances corresponding to the hexyl and isovalerate moieties are expected. Key signals include a triplet around 4.0 ppm for the -OCH2- group of the hexyl chain and signals in the upfield region for the various methyl and methylene groups.[3]

  • ¹³C NMR: Characteristic signals include a peak around 173 ppm for the carbonyl carbon of the ester and a peak around 64 ppm for the -OCH2- carbon. Other aliphatic carbons will appear in the upfield region.[3]

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification reactants Isovaleric Acid + n-Hexanol reaction Esterification (Acid or Enzyme Catalyst) reactants->reaction crude Crude this compound reaction->crude Product Mixture workup Aqueous Wash (Neutralization & Brine) crude->workup drying Drying (e.g., MgSO4) workup->drying distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for Quality Control

G cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_results Results sample Purified this compound Sample gcms_prep Sample Preparation (Dilution in Solvent) sample->gcms_prep nmr_prep Sample Preparation (Dissolution in CDCl3) sample->nmr_prep gcms_analysis GC-MS Injection & Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (Chromatogram & Mass Spectra) gcms_analysis->gcms_data purity Purity Assessment gcms_data->purity Purity (%) nmr_analysis NMR Spectroscopy (¹H and ¹³C) nmr_prep->nmr_analysis nmr_data Data Acquisition (NMR Spectra) nmr_analysis->nmr_data structure Structural Confirmation nmr_data->structure Structural Elucidation

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Isovalerate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isovalerate, a significant flavor and fragrance compound with a characteristic fruity and sweet aroma, finds extensive application in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often involves harsh reaction conditions and the use of environmentally hazardous catalysts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and sustainable alternative, characterized by high specificity, mild reaction conditions, and a reduction in by-products. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound, focusing on reaction optimization, experimental procedures, and product analysis. The methodologies described herein are compiled from established protocols for similar short-chain ester syntheses and are intended to serve as a comprehensive guide for researchers.

Introduction

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. Their ability to function in non-aqueous media makes them ideal catalysts for the synthesis of various esters. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling enzyme reuse and continuous process operation. This protocol will focus on the direct esterification of hexanol and isovaleric acid using a commercially available immobilized lipase.

Experimental Protocols

Materials and Reagents
  • Enzyme: Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme IM) or Candida antarctica Lipase B (e.g., Novozym 435)

  • Substrates:

    • Hexanol (≥98% purity)

    • Isovaleric acid (≥99% purity)

  • Solvent: n-Hexane (anhydrous, ≥99% purity)

  • Molecular Sieves: 3 Å (activated)

  • Titration Reagents:

    • Ethanol (95%)

    • Phenolphthalein indicator

    • 0.1 M Sodium hydroxide (NaOH) solution

  • Gas Chromatography (GC) Standards:

    • This compound (≥98% purity)

    • Hexanol (≥98% purity)

    • Isovaleric acid (≥99% purity)

General Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagent Preparation (Hexanol, Isovaleric Acid, Hexane) reaction_setup Reaction Setup (Substrates, Solvent, Enzyme) reagents->reaction_setup enzyme_prep Enzyme Activation (Immobilized Lipase) enzyme_prep->reaction_setup incubation Incubation (Shaking Incubator) reaction_setup->incubation sampling Reaction Monitoring (Titration/GC Analysis) incubation->sampling enzyme_removal Enzyme Removal (Filtration) incubation->enzyme_removal Reaction complete sampling->incubation Continue reaction purification Product Purification (Solvent Evaporation) enzyme_removal->purification analysis Final Product Analysis (GC-MS) purification->analysis

Figure 1: Experimental workflow for the enzymatic synthesis of this compound.
Protocol for Enzymatic Synthesis of this compound

  • Reaction Setup:

    • In a 50 mL screw-capped conical flask, add 10 mL of n-hexane.

    • Add isovaleric acid and hexanol to the flask. The molar ratio of the substrates can be varied for optimization (see Table 1). A typical starting point is a 1:1 molar ratio.

    • Add the desired amount of immobilized lipase (e.g., 10% w/w of total substrates).

    • To control the water content, which can affect the reaction equilibrium, add 1 g of activated 3 Å molecular sieves.

  • Reaction Conditions:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a shaking incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm).[1]

    • The reaction time can be varied from 2 to 24 hours.[2]

  • Monitoring the Reaction:

    • Periodically, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • The progress of the esterification can be monitored by determining the consumption of isovaleric acid via titration.

    • Titration Protocol:

      • Dilute the aliquot with 10 mL of 95% ethanol.

      • Add 2-3 drops of phenolphthalein indicator.

      • Titrate with a standardized 0.1 M NaOH solution until a persistent pink color is observed.

      • The conversion percentage is calculated using the following formula: Conversion (%) = [(Acid_initial - Acid_final) / Acid_initial] x 100

    • Alternatively, the formation of this compound can be quantified using Gas Chromatography (GC).

  • Product Recovery:

    • Upon completion of the reaction, separate the immobilized lipase from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.

    • The solvent (n-hexane) can be removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Gas Chromatography (GC) Analysis Protocol
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent).

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 5°C/min to 170°C.

    • Hold at 170°C for 2 minutes.[3]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Sample Preparation: Dilute the reaction mixture in n-hexane before injection.

  • Quantification: The concentration of this compound can be determined by creating a calibration curve using standard solutions of known concentrations.

Data Presentation: Optimization of Reaction Parameters

The synthesis of this compound can be optimized by systematically varying key reaction parameters. The following tables summarize typical ranges and reported optimal conditions for the synthesis of similar esters, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Substrate Molar Ratio (Isovaleric Acid:Hexanol) on Ester Conversion
Molar Ratio (Acid:Alcohol)Reported Conversion (%) for similar estersReference
1:187[1]
1:1.5>85[1]
1:295.01[3]
1:3--

Note: The optimal molar ratio often involves a slight excess of one of the substrates to shift the reaction equilibrium towards product formation.

Table 2: Effect of Temperature on Ester Conversion
Temperature (°C)Reported Conversion (%) for similar estersReference
30--
4081.96[4]
5095.3
60--

Note: Lipase activity generally increases with temperature up to an optimum, beyond which denaturation can occur.

Table 3: Effect of Enzyme Concentration on Ester Conversion
Enzyme Concentration (% w/w of substrates)Reported Conversion (%) for similar estersReference
5--
10>85[1]
1594.5[3]
20--

Note: Increasing the enzyme concentration generally increases the reaction rate, but beyond a certain point, the increase in conversion may not be cost-effective.

Table 4: Effect of Reaction Time on Ester Conversion
Reaction Time (hours)Reported Conversion (%) for similar estersReference
2--
895.3
12--
2495.8

Note: The reaction rate is typically highest at the beginning and slows down as the reaction approaches equilibrium.

Signaling Pathways and Logical Relationships

The enzymatic esterification process follows a logical sequence of steps, as depicted in the workflow diagram (Figure 1). The core of this process is the lipase-catalyzed reaction, which can be represented by a simplified signaling pathway.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products hexanol Hexanol lipase Immobilized Lipase hexanol->lipase isovaleric_acid Isovaleric Acid isovaleric_acid->lipase hexyl_isovalerate This compound lipase->hexyl_isovalerate water Water lipase->water

Figure 2: Simplified reaction pathway for the lipase-catalyzed synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase presents a promising and sustainable alternative to conventional chemical methods. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize this biocatalytic process. By systematically evaluating the effects of substrate molar ratio, temperature, enzyme concentration, and reaction time, high yields of this compound can be achieved under mild and environmentally friendly conditions. Further studies could explore the use of different lipases, immobilization techniques, and solvent systems to enhance the efficiency and economic viability of this green synthesis route.

References

Application Note: Quantitative Analysis of Hexyl Isovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of hexyl isovalerate, a key ester contributing to the characteristic fruity and sweet aromas in various natural and manufactured products. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of this volatile compound. This guide is intended for researchers, scientists, and professionals in the fields of food science, fragrance development, and quality control, providing a robust framework for accurate and reproducible analysis.

Introduction

This compound, also known as hexyl 3-methylbutanoate, is a fatty acid ester prevalent in many fruits and is widely used as a flavoring and fragrance agent.[1][2][3] Its characteristic sweet, fruity, and apple-like aroma makes it a crucial component in the food and beverage, cosmetic, and pharmaceutical industries. Accurate quantification of this compound is essential for quality control, formulation development, and authenticity studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[4]

Experimental Protocol

This protocol outlines the necessary steps for the preparation of a standard solution of this compound and its subsequent analysis by GC-MS.

Materials and Reagents
  • This compound (≥99% purity)

  • Hexane (or Dichloromethane), GC grade

  • Glassware: Volumetric flasks, pipettes, 2 mL GC vials with caps and septa

  • Micropipettes

  • Vortex mixer

  • Analytical balance

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with hexane. Ensure the compound is fully dissolved by vortexing.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane. Recommended concentrations for a calibration curve are 1, 5, 10, 25, and 50 µg/mL.

  • Transfer the working standard solutions into 2 mL GC vials for analysis.

For complex matrices, appropriate sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME) may be required to extract and concentrate the analyte.[5][6][7]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and applications.

Parameter Value
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 40°C (hold for 5 min), ramp to 250°C at 5°C/min, and hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Scan Range m/z 35-350
Acquisition Mode Full Scan

Data Presentation

The quantitative analysis of this compound is based on the integration of the chromatographic peak and comparison with a calibration curve generated from the standard solutions. The identification of this compound is confirmed by its retention time and mass spectrum.

Quantitative Data Summary
Parameter Value Notes
Compound Name This compound
Molecular Formula C11H22O2[1][8]
Molecular Weight 186.29 g/mol [1][8]
Expected Retention Time ~12-15 minDependent on the specific GC conditions and column.
Limit of Detection (LOD) 0.1 - 1 µg/LEstimated based on similar compounds and typical instrument performance.
Limit of Quantification (LOQ) 0.5 - 5 µg/LEstimated based on similar compounds and typical instrument performance.
Mass Spectrum Data

The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification.

m/z (mass-to-charge ratio) Relative Intensity (%) Fragment Ion
8599.99[C5H9O]+
4394.48[C3H7]+
10383.70[C5H11O2]+
5776.76[C4H9]+
4171.62[C3H5]+

Data obtained from PubChem.[8]

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this application note.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock Primary Stock (1000 µg/mL) working Working Standards (1-50 µg/mL) stock->working vial Transfer to GC Vials working->vial sample Sample Matrix extraction Extraction (LLE/SPME) (if required) sample->extraction extraction->vial injection Injection (1 µL) vial->injection separation GC Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spec Mass Spectrum Identification chromatogram->mass_spec integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification Mass_Fragmentation_Pathway cluster_fragments Major Fragment Ions parent This compound (m/z 186) frag1 [C5H9O]+ m/z 85 parent->frag1 McLafferty Rearrangement frag2 [C3H7]+ m/z 43 parent->frag2 frag3 [C5H11O2]+ m/z 103 parent->frag3 frag4 [C4H9]+ m/z 57 parent->frag4 frag5 [C3H5]+ m/z 41 parent->frag5

References

Application Note: Quantification of Hexyl Isovalerate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of hexyl isovalerate. This compound (C11H22O2) is an ester recognized for its characteristic fruity and green apple aroma, leading to its use as a flavoring and fragrance agent in various industries, including food, beverage, and cosmetics.[1][2][3][4] Accurate determination of its concentration is crucial for quality control, formulation development, and stability testing.

The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV detection at a low wavelength (215 nm). This approach is suitable for esters like this compound that lack a significant chromophore.[1] The protocol provides comprehensive procedures for sample preparation, standard calibration, and data analysis, along with method validation parameters, making it suitable for routine analysis in both research and quality control laboratories.[1][5]

Principle

This method separates this compound from other matrix components based on its hydrophobicity using a C18 reversed-phase column. A mobile phase gradient consisting of water and acetonitrile allows for the effective elution of the analyte. Quantification is achieved by monitoring the absorbance at 215 nm with a UV detector and comparing the peak area of the sample to a calibration curve generated from reference standards of known concentrations.[1]

Equipment and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • Sonicator

  • pH Meter

  • Vortex Mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials

Reagents and Standards
  • This compound reference standard (>99% purity)[3]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methanol, HPLC grade

Experimental Protocols

HPLC Chromatographic Conditions

The chromatographic parameters are optimized to ensure adequate separation and peak shape for this compound.[1]

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water, HPLC Grade
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Elution 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 15 minutes
Typical Retention Time ~7.5 minutes
Table 1: HPLC Chromatographic Conditions.[1]
Preparation of Solutions

3.2.1 Mobile Phase Preparation

  • Mobile Phase A: Use HPLC-grade water. Degas for 15 minutes using sonication or vacuum filtration before use.[1]

  • Mobile Phase B: Use HPLC-grade acetonitrile. Degas for 15 minutes before use.[1]

3.2.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.[1]

  • Add ~70 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.[1]

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This is the Standard Stock Solution.

3.2.3 Working Standard Solutions & Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase (initial composition: 40% Water, 60% Acetonitrile).[1]

  • Suggested concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix. The goal is to extract this compound and remove interfering components.

3.3.1 Liquid Samples (e.g., Beverages, Fragrance Tinctures)

  • Accurately pipette 1 mL of the liquid sample into a 10 mL volumetric flask.

  • Dilute to volume with acetonitrile. Mix thoroughly.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Further dilutions may be necessary to bring the concentration within the calibration range.

3.3.2 Solid/Semi-Solid Samples (e.g., Creams, Food Products)

  • Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol, vortex for 2 minutes to disperse the sample.

  • Sonicate the mixture for 15 minutes to facilitate extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC Analysis Workflow
  • System Setup: Set up the HPLC system according to the conditions in Table 1.

  • Equilibration: Purge the pump lines and equilibrate the column with the initial mobile phase composition (60% B) at 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).[1]

  • Blank Injection: Inject a blank (mobile phase) to ensure no system contamination or interfering peaks are present.[1]

  • System Suitability: Inject the 25 µg/mL working standard solution six times to check system suitability parameters (see Table 2).

  • Calibration: Inject the calibration standards from the lowest to the highest concentration.[1]

  • Sample Analysis: Inject the prepared sample solutions.[1]

  • Post-Run: After analysis, flush the column with a high percentage of acetonitrile (e.g., 90%) before storing it as per the manufacturer's guidelines.[1]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing StandardPrep Prepare Standard Stock & Working Solutions SST System Suitability Test (Inject Standard 6x) StandardPrep->SST Calibrate Inject Calibration Standards StandardPrep->Calibrate SamplePrep Prepare Sample (Dilute/Extract & Filter) Analyze Inject Samples SamplePrep->Analyze MobilePhasePrep Prepare & Degas Mobile Phases Equilibrate Equilibrate System (Stable Baseline) MobilePhasePrep->Equilibrate Blank Inject Blank (Mobile Phase) Equilibrate->Blank Blank->SST SST->Calibrate Calibrate->Analyze Integrate Integrate Peaks (Get Area) Analyze->Integrate Curve Generate Calibration Curve (Area vs. Conc.) Integrate->Curve Quantify Quantify Sample Concentration Integrate->Quantify Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Data Analysis and Results

System Suitability

System suitability testing ensures that the chromatographic system is performing adequately for the analysis. The parameters should be checked before starting the analysis.[8]

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for 6 replicate injections
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for 6 replicate injections
Table 2: System Suitability Parameters and Acceptance Criteria.
Linearity

Linearity is established by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

Concentration (µg/mL) Mean Peak Area (n=3)
115,230
576,150
10151,900
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999
Table 3: Example Linearity Data for this compound.
Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = y-intercept of the calibration curve

The final concentration in the original sample must account for all dilution factors used during sample preparation.

Concentration (mg/g or mg/mL) = (C * V * D) / W

Where:

  • C = Concentration from calibration curve (µg/mL)

  • V = Final volume of the prepared sample (mL)

  • D = Dilution factor

  • W = Weight or volume of the initial sample (g or mL)

Method Validation Summary

A summary of typical performance characteristics for this method is provided below. Validation should be performed according to ICH guidelines or internal laboratory SOPs.[5]

Parameter Result
Linearity (r²) ≥ 0.999 (over 1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Specificity No interference from blank or placebo at the retention time of this compound.
Table 4: Summary of Method Validation Parameters.

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound in various sample matrices.[1] The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it highly suitable for routine quality control and research applications in the pharmaceutical, food, and cosmetic industries.

References

Application of Hexyl Isovalerate in Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a significant ester in the field of flavor and fragrance chemistry. It is valued for its characteristic sweet, fruity aroma, often described as reminiscent of green apple, unripe fruit, and strawberry.[1][2] This profile makes it a versatile ingredient for creating and enhancing fruit-based flavors in a wide array of food and beverage products. This document provides detailed application notes, experimental protocols, and biochemical insights for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct fruity odor.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name hexyl 3-methylbutanoate[3]
Synonyms Hexyl isopentanoate, n-Hexyl isovalerate[3]
CAS Number 10032-13-0[3]
Molecular Formula C11H22O2[3]
Molecular Weight 186.29 g/mol [3]
Appearance Colorless liquid[1]
Odor Profile Sweet, fruity, green apple, strawberry, unripe fruit[1][2]
Taste Profile Green, fruity, apple, pear[4]
Boiling Point 215 °C[5]
Flash Point 84 °C (190 °F)[6]
Specific Gravity 0.852–0.859 g/cm³ @ 25°C[6]
Refractive Index 1.417–1.421 @ 20°C[6]
Solubility Insoluble in water; soluble in alcohol and most fixed oils[7]

Applications in the Food and Beverage Industry

This compound is "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3500.[3] It is widely used to impart or enhance fruity notes in various products. Its ability to provide a natural-smelling unripe fruit character is particularly valuable in creating authentic fruit flavors.[1]

Key Application Areas:
  • Beverages: Enhances the flavor profile of fruit juices, soft drinks, and teas, providing a fresh and juicy character.[8]

  • Confectionery: Used in candies, gums, and fruit snacks to deliver a distinct apple or mixed fruit flavor.

  • Baked Goods: Imparts fruity notes to pastries, cakes, and other baked items.

  • Dairy Products: Adds a sweet, fruity dimension to ice cream, yogurt, and puddings.[8]

Recommended Usage Levels:

While the optimal concentration of this compound can vary significantly based on the product matrix and desired flavor profile, the following table provides some reported average maximum usage levels.

Product CategoryAverage Maximum Usage Level (ppm)
Baked Goods 51.70
Non-alcoholic Beverages 21.50

Source: The Good Scents Company[6]

Experimental Protocols

Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid food matrix, such as a beverage.

Objective: To determine the concentration of this compound in a sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sample (e.g., fruit juice)

  • Internal Standard (IS) solution (e.g., ethyl heptanoate in methanol, 100 µg/mL)

  • Sodium chloride (NaCl), analytical grade

  • This compound standard solutions for calibration curve

  • Vortex mixer

  • Thermostatic water bath or heating block

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 100 µg/mL ethyl heptanoate).

    • Immediately seal the vial with a magnetic screw cap.

    • Gently vortex the vial for 30 seconds to dissolve the salt.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes).

    • The desorbed compounds are separated on a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • The GC oven temperature program can be set as follows: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode (70 eV) and scans a mass range of m/z 35-350.

  • Quantification:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation: Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between a standard product and a product containing added this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference.

Materials:

  • A panel of at least 24-30 trained or consumer panelists.

  • Two product samples: a control (A) and a test sample (B) with added this compound.

  • Identical tasting cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Individual sensory booths with controlled lighting and ventilation.

  • Ballots for recording responses.

Procedure:

  • Sample Preparation:

    • Prepare the control sample (A) and the test sample (B) with the desired concentration of this compound.

    • For each panelist, prepare three coded samples in tasting cups. Two cups will contain one sample, and the third cup will contain the other sample. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.

    • Randomize the presentation order for each panelist.

  • Tasting Session:

    • Instruct the panelists that they will receive three samples, two of which are identical and one is different.

    • Their task is to identify the odd sample.

    • Panelists should cleanse their palate with water and a cracker before starting and between samples.

    • Panelists evaluate the samples from left to right and record their choice on the ballot.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for the triangle test (based on the number of panelists and the number of correct answers) to determine if the result is statistically significant at a chosen confidence level (e.g., p < 0.05).

    • A significant result indicates that a perceptible difference exists between the control and the test sample.

Diagrams

Flavor_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Compound Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Food/Beverage Sample Spiking Spiking with Internal Standard Sample->Spiking Matrix_Modification Matrix Modification (e.g., Salt Addition) Spiking->Matrix_Modification HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Matrix_Modification->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Sensory_Correlation Correlation with Sensory Data Quantification->Sensory_Correlation

Caption: Workflow for Flavor Analysis using HS-SPME GC-MS.

Ester_Biosynthesis_Pathway cluster_precursors Precursor Pools cluster_pathways Biosynthetic Pathways cluster_final_step Ester Formation Fatty_Acids Fatty Acids (e.g., Linoleic/Linolenic Acid) LOX_Pathway Lipoxygenase (LOX) Pathway Fatty_Acids->LOX_Pathway Oxidation Amino_Acids Amino Acids (e.g., Leucine) Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acids->Amino_Acid_Catabolism Aldehyde Aldehydes LOX_Pathway->Aldehyde Acyl_CoA Acyl-CoAs (e.g., Isovaleryl-CoA) Amino_Acid_Catabolism->Acyl_CoA Alcohol_Dehydrogenase Alcohol Dehydrogenase (ADH) Aldehyde->Alcohol_Dehydrogenase Alcohol Alcohols (e.g., Hexanol) Alcohol_Dehydrogenase->Alcohol AAT Alcohol Acyltransferase (AAT) Alcohol->AAT Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA->AAT Hexyl_Isovalerate This compound AAT->Hexyl_Isovalerate Esterification

Caption: Biosynthesis of this compound in Fruits.

References

Application Notes and Protocols for Hexyl Isovalerate as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hexyl isovalerate (CAS No. 10032-13-0) is a fragrance ingredient valued for its sweet, fruity aroma, often compared to apples with tropical undertones.[1] As an ester of hexyl alcohol and isovaleric acid, it is utilized in a variety of cosmetic and personal care products to impart a pleasant scent.[1][2] These application notes provide an overview of its use, physicochemical properties, and safety considerations for formulation development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[3] It is practically insoluble in water but soluble in ethanol and other organic solvents.[3] Key physical and chemical properties are summarized in Table 1.

Cosmetic Applications

This compound is incorporated into a wide range of cosmetic products to enhance their sensory appeal. Its fruity and fresh fragrance profile makes it suitable for:

  • Perfumes and Colognes: Adds sweet, fruity top or middle notes.[1]

  • Body Sprays and Deodorants: Provides a fresh, natural, and lingering aroma.[1]

  • Hair Care: Used in shampoos and conditioners.[1]

  • Skin Care: Incorporated into lotions and soaps.[1]

Safety and Regulatory Information

This compound is classified as a combustible liquid and may cause skin and eye irritation.[3][4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is labeled with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4] Therefore, appropriate handling and use concentrations are crucial to ensure consumer safety.

The International Fragrance Association (IFRA) establishes standards for the safe use of fragrance ingredients. While a specific, recently updated IFRA standard for this compound was not found in the immediate search, a general recommendation for its usage level is up to 10.0% in the fragrance concentrate.[5] The final concentration in the consumer product is significantly lower and depends on the product type (rinse-off vs. leave-on).

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10032-13-0[4][6]
Molecular Formula C11H22O2[2][7]
Molecular Weight 186.29 g/mol [3][4]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, apple- and banana-like[3]
Boiling Point 215 °C[3][4]
Flash Point 87.8 °C (190 °F)[4]
Solubility Insoluble in water; soluble in ethanol and organic solvents[3]
Specific Gravity 0.852 - 0.859 @ 25°C[5]
Refractive Index 1.417 - 1.421 @ 20°C[5]

Table 2: Hazard Classification of this compound

Hazard ClassGHS ClassificationPrecautionary StatementsReference(s)
Flammable liquids Category 4 (H227: Combustible liquid)P210, P280, P370+P378, P403+P235, P501[4][7]
Skin irritation Category 2 (H315: Causes skin irritation)P280, P302+P352, P332+P313, P362[4]
Eye irritation Category 2A (H319: Causes serious eye irritation)P280, P305+P351+P338, P337+P313[4]

Table 3: Recommended Maximum Use Levels in Cosmetic Products (Illustrative)

Product CategoryMaximum Use Level (%)
Leave-on Products (e.g., lotions, creams) 0.1 - 0.5
Rinse-off Products (e.g., shampoos, soaps) 0.5 - 1.0
Fine Fragrance (e.g., perfumes) 1.0 - 5.0

Note: These are illustrative values based on general industry practices for fragrance ingredients with similar safety profiles. Formulators should always adhere to the latest IFRA standards and conduct their own safety assessments.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the safety of fragrance ingredients like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

3.1.1. Principle

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[8] Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically.[9] A reduction in cell viability below a defined threshold indicates irritation potential.[9][10]

3.1.2. Materials

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)

  • Assay medium provided by the RhE model manufacturer

  • Test substance: this compound

  • Negative control: Phosphate-buffered saline (PBS) or sterile water

  • Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)

  • MTT solution (0.5-1 mg/mL in PBS or assay medium)

  • Isopropanol or other suitable solvent to extract formazan

  • Multi-well plates (e.g., 24-well, 96-well)

  • Spectrophotometer (plate reader)

3.1.3. Procedure

  • Pre-incubation: Upon receipt, equilibrate the RhE tissues in the provided assay medium at 37°C, 5% CO2 for at least 1 hour, or as recommended by the manufacturer.[9]

  • Application of Test Substance:

    • Apply 25-100 µL of undiluted this compound directly onto the surface of the RhE tissue.

    • For the negative control, apply an equivalent volume of PBS.

    • For the positive control, apply an equivalent volume of 5% SDS solution.

    • Use at least three replicate tissues for each condition.[9]

  • Incubation: Incubate the treated tissues for a defined period, typically 15 to 60 minutes, at 37°C, 5% CO2.[11]

  • Washing: After incubation, thoroughly wash the tissues with PBS to remove the test substance.[9]

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-exposure period, typically 24 to 42 hours.[9]

  • MTT Assay:

    • Transfer the tissues to a solution of MTT and incubate for approximately 3 hours.[9]

    • After incubation, extract the formazan from the tissues using isopropanol.

  • Measurement: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.

3.1.4. Data Analysis

  • Calculate the mean OD for each set of replicate tissues.

  • Calculate the percent viability for each test substance relative to the negative control:

    • % Viability = (Mean OD of test substance / Mean OD of negative control) x 100

  • Classification:

    • If the mean % viability is ≤ 50%, the substance is classified as an irritant (GHS Category 2).[10]

    • If the mean % viability is > 50%, the substance is classified as a non-irritant.

In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

3.2.1. Principle

The DPRA is an in chemico method that assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing either cysteine or lysine.[12][13][14] The depletion of these peptides after incubation with the test substance is quantified by high-performance liquid chromatography (HPLC).[13] This assay models the molecular initiating event of the skin sensitization adverse outcome pathway (AOP), which is the covalent binding of a substance to skin proteins.[14][15]

3.2.2. Materials

  • Synthetic cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Synthetic lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Test substance: this compound

  • Acetonitrile (ACN)

  • Phosphate buffer

  • Reference controls (e.g., cinnamic aldehyde)

  • HPLC system with a UV detector

3.2.3. Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of the cysteine peptide in phosphate buffer.

    • Prepare a stock solution of the lysine peptide in ammonium acetate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • Mix the test substance solution with the cysteine and lysine peptide solutions in separate vials.

    • Incubate the mixtures for 24 hours at room temperature.

    • Include a reference control for each peptide incubated with the solvent alone.

  • Sample Analysis:

    • After incubation, analyze the samples by HPLC with UV detection at 220 nm.[13]

    • Quantify the peak area of the remaining peptide in each sample.

3.2.4. Data Analysis

  • Calculate the percent peptide depletion for both cysteine and lysine:

    • % Depletion = [1 - (Peptide peak area in test sample / Peptide peak area in reference control)] x 100

  • Prediction Model:

    • Calculate the mean of the cysteine and lysine percent depletion.

    • Classify the reactivity based on the following criteria:

Mean Cys/Lys Depletion (%)Reactivity ClassPrediction
0% ≤ mean < 6.38%No to minimal reactivityNon-sensitizer
6.38% ≤ mean < 22.62%Low reactivitySensitizer
22.62% ≤ mean < 42.47%Moderate reactivitySensitizer
42.47% ≤ mean ≤ 100%High reactivitySensitizer
In Vitro Skin Sensitization: KeratinoSens™ Assay (OECD TG 442D)

3.3.1. Principle

The KeratinoSens™ assay is a cell-based reporter gene assay that assesses the skin sensitization potential of a substance by measuring the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway in human keratinocytes.[16][17][18] This pathway is a key event in the skin sensitization AOP.[17][19] The assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an ARE element.[17] Activation of this pathway by a sensitizer leads to the production of luciferase, which is quantified by a luminescence measurement.[16]

3.3.2. Materials

  • KeratinoSens™ cell line

  • Cell culture medium and supplements

  • Test substance: this compound

  • Positive control (e.g., cinnamic aldehyde)

  • Luciferase assay reagent

  • Luminometer

  • 96-well plates

3.3.3. Procedure

  • Cell Seeding: Seed the KeratinoSens™ cells into 96-well plates and incubate for 24 hours.[20]

  • Exposure:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Expose the cells to the test substance dilutions and the positive control for 48 hours.[16]

  • Luminescence Measurement:

    • After incubation, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Cell Viability Assay:

    • In a parallel plate, perform a cell viability assay (e.g., MTT) to assess cytotoxicity.

3.3.4. Data Analysis

  • Calculate the fold induction of luciferase activity for each concentration of the test substance compared to the solvent control.

  • Determine the EC1.5 value, which is the concentration at which the luciferase activity is induced 1.5-fold.

  • Determine the IC50 value from the cell viability assay.

  • Classification:

    • A substance is classified as a sensitizer if:

      • The EC1.5 value is less than 1000 µM.

      • The luciferase induction at any concentration is statistically significant and exceeds 1.5-fold.

      • The cell viability is at least 70% at the EC1.5 concentration.

Visualization of Pathways and Workflows

Experimental Workflow for Fragrance Ingredient Safety Assessment

experimental_workflow cluster_0 Initial Screening cluster_1 In Vitro / In Chemico Testing (Tier 1) cluster_2 In Vitro Irritation/Corrosion Testing (Tier 2) cluster_3 Risk Assessment & Final Formulation in_silico In Silico Analysis (QSAR, Read-across) dpra DPRA (Protein Reactivity) in_silico->dpra physchem Physicochemical Characterization physchem->dpra keratinosens KeratinoSens™ (Keratinocyte Activation) dpra->keratinosens If positive or equivocal hclat h-CLAT (Dendritic Cell Activation) keratinosens->hclat If positive or equivocal rhe_irritation RhE Skin Irritation (OECD TG 439) hclat->rhe_irritation Proceed to irritation testing rhe_corrosion RhE Skin Corrosion (OECD TG 431) rhe_irritation->rhe_corrosion If irritation is observed risk_assessment Quantitative Risk Assessment (QRA) rhe_irritation->risk_assessment rhe_corrosion->risk_assessment formulation Final Product Formulation risk_assessment->formulation

Caption: Tiered testing strategy for fragrance ingredient safety.

Simplified Signaling Pathway for Skin Sensitization

skin_sensitization_aop cluster_mie Molecular Initiating Event (MIE) cluster_ke1 Key Event 1: Keratinocyte Activation cluster_ke2 Key Event 2: Dendritic Cell (DC) Activation cluster_ao Adverse Outcome haptenation Covalent Binding of This compound to Skin Proteins keap1_nrf2 Keap1-Nrf2 Complex haptenation->keap1_nrf2 Electrophilic Stress dc_activation DC Activation & Maturation haptenation->dc_activation Antigen Presentation nrf2_release Nrf2 Release & Nuclear Translocation keap1_nrf2->nrf2_release are_activation ARE Activation & Gene Expression (e.g., IL-1α, IL-1β) nrf2_release->are_activation are_activation->dc_activation Cytokine Release dc_migration DC Migration to Lymph Node dc_activation->dc_migration t_cell_proliferation T-Cell Proliferation & Clonal Expansion dc_migration->t_cell_proliferation acd Allergic Contact Dermatitis (ACD) t_cell_proliferation->acd Elicitation Phase

Caption: Adverse Outcome Pathway for skin sensitization.

References

Application Notes and Protocols for Sensory Analysis of Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensory evaluation of hexyl isovalerate, a volatile ester known for its characteristic fruity aroma. The protocols outlined below are designed to be implemented in a controlled laboratory setting to ensure accurate and reproducible results.

Introduction to this compound

This compound (CAS No. 10032-13-0) is an organic ester with a molecular formula of C11H22O2.[1] It is a key contributor to the aroma profile of many fruits and food products. Its sensory characteristics are predominantly described as:

  • Odor: Sweet, green, fruity, apple, apple skin, and strawberry, with notes of unripe fruit.[2][3][4][5]

  • Taste: Green, fruity, with apple and pear notes.[3]

Due to its pleasant and recognizable aroma, this compound is a common ingredient in the flavor and fragrance industry and can be a significant component in the sensory profile of food products and pharmaceuticals.[5]

Sensory Analysis Techniques

A comprehensive sensory evaluation of this compound can be achieved through a combination of analytical and affective testing methods. The following protocols describe three key techniques: Quantitative Descriptive Analysis (QDA), Triangle Test, and Consumer Preference Testing.

Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Objective: To develop a detailed sensory profile of this compound and to quantify the intensity of its aroma and flavor attributes.

Experimental Protocol:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals with good sensory acuity and verbal skills.

    • Screen panelists for their ability to discriminate between different aroma intensities and their descriptive abilities.

    • Conduct a minimum of 20 hours of training. During training, the panel leader will facilitate the development of a consensus vocabulary to describe the sensory attributes of this compound. Reference standards (e.g., pure chemical compounds, fresh fruits) should be used to anchor the descriptors.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a neutral solvent (e.g., propylene glycol or ethanol).

    • Prepare a series of dilutions in a neutral base (e.g., deodorized water, unsalted crackers, or a simple sugar solution) to represent a range of intensities for each attribute. Concentrations should be determined based on preliminary testing to ensure they are above the detection threshold but not overpowering.

  • Evaluation Procedure:

    • Present samples to panelists in a controlled environment (individual booths with controlled lighting and temperature, free of extraneous odors).

    • Samples should be presented in random order and coded with three-digit numbers.

    • Panelists will evaluate the intensity of each sensory attribute using a 15-cm unstructured line scale anchored with "low" and "high" at each end.

    • Panelists should rinse their palates with distilled water and wait for a predetermined time between samples to avoid sensory fatigue.

Data Presentation:

The quantitative data from the QDA can be summarized in a table and visualized using a spider plot.

Sensory AttributeMean Intensity Score (0-15)Standard Deviation
Aroma
Sweet12.51.8
Fruity13.21.5
Green Apple11.82.1
Unripe Fruit7.52.5
Strawberry6.22.0
Flavor
Sweet11.91.9
Fruity12.81.6
Green Apple11.52.2
Pear8.02.3

Note: The data presented in this table is illustrative and based on typical descriptions of this compound. Actual results will vary depending on the specific experimental conditions and panel.

Experimental Workflow for QDA:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_selection Panelist Selection & Training sample_prep Sample Preparation (Dilution Series) panelist_selection->sample_prep sample_presentation Randomized Sample Presentation sample_prep->sample_presentation intensity_rating Intensity Rating on Unstructured Line Scale sample_presentation->intensity_rating data_collection Data Collection intensity_rating->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis table_summary Tabular Summary of Intensity Scores stat_analysis->table_summary spider_plot Spider Plot Visualization stat_analysis->spider_plot

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.

Objective: To determine if a perceptible difference exists between a product containing this compound and a control product without it.

Experimental Protocol:

  • Panelist Selection:

    • Recruit a minimum of 24 panelists. Training is not required, but panelists should be familiar with the test procedure.

  • Sample Preparation:

    • Prepare two sets of samples: a control (A) and a test sample containing a specific concentration of this compound (B). The matrix for both samples should be identical.

  • Evaluation Procedure:

    • Present each panelist with three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • The order of presentation should be randomized for each panelist.

    • Instruct panelists to taste or smell the samples from left to right and identify the "odd" or "different" sample.

    • A forced-choice method is used, meaning panelists must choose one sample even if they are unsure.

Data Presentation:

The results are analyzed by comparing the number of correct identifications to the number expected by chance (one-third).

Number of PanelistsCorrect IdentificationsIncorrect Identifications
Observed 301812
Expected (by chance) 301020

Note: The data in this table is hypothetical. Statistical significance would be determined using a chi-square test or binomial probability.

Experimental Workflow for Triangle Test:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis sample_A Prepare Control Sample (A) present_triad Present Randomized Triad (e.g., AAB, ABA, etc.) sample_A->present_triad sample_B Prepare Test Sample (B) sample_B->present_triad identify_odd Panelist Identifies Odd Sample present_triad->identify_odd count_correct Count Correct Identifications identify_odd->count_correct stat_test Statistical Test (e.g., Chi-Square) count_correct->stat_test conclusion conclusion stat_test->conclusion Determine Significance

Caption: Workflow for the Triangle Test.

Consumer Preference Testing

Consumer preference tests are used to assess the acceptability or preference for a product among a target population.

Objective: To determine consumer preference for a product containing this compound compared to a control.

Experimental Protocol:

  • Panelist Recruitment:

    • Recruit a large number of consumers (typically 50 or more) who are representative of the target market.

  • Sample Preparation:

    • Prepare two or more product variations. For example, a control product and a product with an optimized level of this compound.

  • Evaluation Procedure:

    • Paired Preference Test: Present two coded samples and ask consumers which one they prefer.

    • Hedonic Scaling: Present one sample at a time and ask consumers to rate their overall liking on a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely).

    • Ranking Test: Present multiple samples and ask consumers to rank them in order of preference.

Data Presentation:

The results can be summarized in a table showing the distribution of preference or the mean liking scores.

Paired Preference Test Results:

ProductNumber of PreferencesPercentage
Control2525%
With this compound7575%
Total 100 100%

9-Point Hedonic Scale Results:

ProductMean Liking ScoreStandard Deviation
Control5.81.5
With this compound7.21.2

Note: The data presented is for illustrative purposes.

Experimental Workflow for Consumer Preference Test:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis recruit_consumers Recruit Target Consumers prepare_products Prepare Product Variations recruit_consumers->prepare_products present_samples Present Coded Samples prepare_products->present_samples rate_preference Consumers Rate Preference/Liking present_samples->rate_preference collect_data Collect Preference Data rate_preference->collect_data analyze_scores Analyze Scores/ Frequencies collect_data->analyze_scores determine_preference determine_preference analyze_scores->determine_preference Determine Overall Preference

Caption: Workflow for Consumer Preference Testing.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a cascade of events leading to the sensation of smell.

General Olfactory Signaling Pathway:

Odorant molecules, such as this compound, are first solubilized in the mucus layer of the olfactory epithelium. They may be transported by odorant-binding proteins to olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of the odorant to its receptor activates the G-protein, which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger. The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific smell.

Signaling Pathway Diagram:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HI This compound (Odorant) OBP Odorant-Binding Protein HI->OBP Binds to OR Olfactory Receptor (GPCR) OBP->OR Presents to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel ions Na+, Ca2+ Influx CNG->ions Allows ATP ATP cAMP->CNG Opens depolarization Depolarization ions->depolarization Causes signal Signal to Olfactory Bulb depolarization->signal Generates

Caption: General Olfactory Signaling Pathway for Odorants.

References

Application Notes and Protocols for Flavor Release Studies of Hexyl Isovalerate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the release of hexyl isovalerate, a key flavor compound with fruity and sweet notes, from various food matrices. Understanding the dynamics of flavor release is crucial for product development, quality control, and ensuring a consistent sensory experience for the consumer.

Introduction to this compound and Flavor Release

This compound (also known as hexyl 3-methylbutanoate) is an ester that contributes characteristic apple, pear, and other fruity aromas to a wide range of food products.[1] The perception of this flavor is not solely dependent on its concentration but is significantly influenced by its release from the food matrix into the headspace of the mouth during consumption. This release is a complex process governed by the physicochemical properties of both the flavor molecule and the food matrix components, such as proteins, fats, and carbohydrates.

The interaction between flavor compounds and food components can lead to either retention or enhanced release, thereby modulating the flavor profile. For instance, hydrophobic interactions are a common form of flavor-protein binding that can affect flavor release.[2] Analytical techniques such as headspace gas chromatography (GC) are essential for quantifying the volatile compounds released from a food matrix.[3]

Core Concepts in Flavor Release

The release of volatile compounds like this compound from a food matrix is influenced by several factors:

  • Interactions with Macromolecules: Proteins, carbohydrates, and fats can bind with flavor compounds, affecting their volatility and perception.[4]

  • Partitioning: The flavor compound partitions between the food matrix, the aqueous phase (saliva), and the headspace. This equilibrium dictates the concentration of the aroma active compounds reaching the olfactory receptors.

  • Mass Transport: The rate of diffusion of the flavor molecule through the food matrix to the surface is a critical step in its release.

The following diagram illustrates the logical relationship of factors influencing flavor release.

Flavor_Release_Logic cluster_matrix Food Matrix cluster_flavor Flavor Compound cluster_process Consumption Process cluster_release Flavor Release & Perception Matrix Food Matrix (Protein, Fat, Carbohydrate) Release Release into Headspace Matrix->Release Binding & Retention Structure Physical Structure (Viscosity, Gel Strength) Structure->Release Mass Transfer Flavor This compound (Volatility, Polarity) Flavor->Release Partitioning Mastication Mastication Mastication->Release Saliva Saliva Interaction Saliva->Release Perception Sensory Perception Release->Perception

Caption: Logical flow of factors influencing flavor release.

Quantitative Data on this compound in Food Matrices

The following tables summarize quantitative and semi-quantitative data for this compound found in various food matrices from different studies. It is important to note that the analytical methods and reporting units may vary between studies, affecting direct comparability.

Table 1: this compound in Fruit and Fruit Products

Food MatrixAnalytical MethodFindingReference
Durian (heated fresh)HS-SPME-GC-MS1.9% relative peak area[5]
Mangosteen (fresh)HS-SPME-GC-MS5.49% relative peak area[5]
Mangosteen (heated fresh)HS-SPME-GC-MS4.2% relative peak area[6]
Banana (ripe)GC-MSIncreased >100-fold during ripening[7]

Table 2: this compound in Beverages

Food MatrixAnalytical MethodFindingReference
Spanish Red WineHS-SPME-GC-MSIdentified as a volatile compound[8]
MeadHS-SPME-GC-MSIdentified with a retention index of 1247[8]

Experimental Protocols

This section provides detailed protocols for the analysis of this compound release from a model food matrix (fruit puree) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely applicable and can be adapted for other food matrices.

Protocol 1: Analysis of this compound in a Fruit Puree Matrix by HS-SPME-GC-MS

1. Objective:

To quantify the concentration of this compound in the headspace of a fruit puree sample, providing a measure of its release from the matrix.

2. Materials and Reagents:

  • Fruit puree (e.g., apple, pear)

  • This compound standard (≥99% purity)

  • Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of this compound)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for broad-range volatile analysis.

3. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME-compatible autosampler

  • Heated agitator for headspace vials

4. Experimental Workflow Diagram:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 5g of fruit puree into a 20 mL vial B Add 1g NaCl and internal standard A->B C Seal vial tightly B->C D Incubate and agitate (e.g., 60°C for 15 min) C->D Transfer to agitator E Expose SPME fiber to headspace (e.g., 60°C for 30 min) D->E F Desorb fiber in GC inlet (e.g., 250°C for 5 min) E->F Transfer to GC G Chromatographic separation F->G H Mass spectrometric detection G->H I Peak identification and integration H->I J Quantification using internal standard I->J

Caption: Workflow for HS-SPME-GC-MS analysis.

5. Detailed Procedure:

  • Sample Preparation:

    • Weigh 5.0 ± 0.1 g of the fruit puree into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.

    • Spike the sample with a known amount of internal standard solution. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[9][10]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the heated agitator of the autosampler.

    • Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.

    • After equilibration, expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and transferred to the GC injection port.

    • Desorb the analytes from the fiber in the heated injection port (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode to maximize sensitivity.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis and Quantification:

    • Identify this compound and the internal standard in the chromatogram based on their retention times and mass spectra.

    • Integrate the peak areas of the target analyte and the internal standard.

    • Prepare a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the sample headspace based on the peak area ratio and the calibration curve.

Protocol 2: Dynamic Headspace (DHS) Analysis for Enhanced Sensitivity

For trace-level analysis or when exhaustive extraction is desired, Dynamic Headspace (DHS) is a powerful alternative to static HS-SPME. In DHS, the headspace is continuously purged with an inert gas, and the volatiles are concentrated on a sorbent trap before being thermally desorbed into the GC. This non-equilibrium technique can achieve lower detection limits.[11]

1. Objective:

To achieve high sensitivity in the quantification of this compound release from a food matrix, particularly for samples with low flavor concentrations.

2. Key Differences from HS-SPME:

  • Instead of a fiber, a sorbent-filled tube (e.g., Tenax TA) is used to trap volatiles.

  • The headspace is purged with an inert gas (e.g., helium or nitrogen) for a defined period and flow rate.

  • The sorbent tube is then thermally desorbed in a dedicated thermal desorption unit (TDU) connected to the GC.

3. Experimental Workflow Diagram:

DHS_Workflow cluster_prep Sample Preparation cluster_extraction Dynamic Headspace Extraction cluster_analysis Thermal Desorption & GC-MS A Prepare sample in vial (as in Protocol 1) B Incubate and agitate (e.g., 80°C for 10 min) A->B C Purge headspace with inert gas (e.g., 30 min at 50 mL/min) B->C D Volatiles trapped on sorbent tube C->D E Thermally desorb sorbent tube D->E Transfer to TDU F Cryofocusing of analytes E->F G Transfer to GC-MS for analysis F->G

Caption: Workflow for Dynamic Headspace (DHS) analysis.

4. General Procedure:

  • Sample Preparation: Prepare the sample in a headspace vial as described in Protocol 1.

  • DHS Extraction:

    • Incubate the sample at a specified temperature (e.g., 80°C) with agitation.[3]

    • Purge the headspace with a controlled flow of inert gas for a set duration (e.g., 30 minutes). The purged volatiles are passed through a sorbent trap.

  • Thermal Desorption and GC-MS Analysis:

    • The sorbent trap is rapidly heated in a thermal desorption unit to release the trapped analytes.

    • The released compounds are typically focused at the head of the GC column using a cryotrap before the start of the temperature program.

    • GC-MS analysis and quantification proceed as in Protocol 1.

Conclusion

The study of this compound release from food matrices is essential for understanding and controlling the sensory properties of food products. The provided protocols for HS-SPME-GC-MS and Dynamic Headspace analysis offer robust and sensitive methods for quantifying flavor release. By carefully controlling experimental parameters and utilizing internal standards, researchers can obtain reliable and reproducible data to support product development and quality assurance. The choice between static and dynamic headspace techniques will depend on the specific application and the required sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of hexyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important flavor and fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of isovaleric acid (3-methylbutanoic acid) with n-hexanol.[1] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it forms, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent.[2][3] Another common reason is an incomplete reaction, which can be addressed by using an excess of one reactant (typically the less expensive n-hexanol) to drive the equilibrium towards the product side.[2][3]

Q3: What are the common side reactions in the synthesis of this compound?

A3: A common side reaction, especially at higher temperatures and with strong acid catalysts like sulfuric acid, is the dehydration of n-hexanol to form dihexyl ether. Tertiary alcohols are particularly prone to elimination reactions under acidic conditions, but primary alcohols like n-hexanol can also undergo this side reaction to some extent.

Q4: How can I purify the synthesized this compound?

A4: Purification typically involves a multi-step workup procedure. First, the reaction mixture is cooled and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid.[4] This is followed by a wash with brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in separation. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. For higher purity, the crude product can be further purified by fractional distillation or column chromatography.

Q5: What catalysts can be used for the synthesis of this compound?

A5: Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][4] Lewis acids such as scandium(III) triflate can also be employed.[1] For substrates that are sensitive to harsh acidic conditions, milder procedures can be used, although these are less common for simple esters like this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Reaction Inactive or insufficient catalyst.- Ensure the catalyst is fresh and not degraded. - Increase the catalyst loading (typically 1-5 mol% of the carboxylic acid).
Low reaction temperature.- Increase the reaction temperature to ensure a steady reflux. The temperature should be appropriate for the boiling point of the solvent or the lower-boiling reactant.
Impurities in reactants.- Use high-purity starting materials. Water in the reactants can inhibit the catalyst and shift the equilibrium unfavorably.
Low Yield Equilibrium not sufficiently shifted towards products.- Use a molar excess of one reactant, typically n-hexanol, as it is often less expensive and easier to remove.[2] - Remove water as it forms using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[2][3]
Reaction time is too short.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Product loss during workup.- Ensure careful separation of layers during extraction. - Perform multiple extractions with smaller volumes of solvent for better recovery.
Low Purity of Final Product Presence of unreacted starting materials.- Optimize the reaction to drive it to completion (see "Low Yield" solutions). - Perform a thorough workup, including washing with sodium bicarbonate solution to remove unreacted isovaleric acid.[4]
Formation of dihexyl ether.- Use a milder catalyst or lower the reaction temperature to minimize the dehydration of n-hexanol.
Incomplete removal of the acid catalyst.- Ensure thorough washing with a sodium bicarbonate solution during the workup. Test the pH of the final aqueous wash to ensure it is neutral or slightly basic.
Product Discoloration (Yellow/Brown) Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature and monitor for any charring.
Impurities in the starting materials.- Use purified starting materials.
Residual acid catalyst causing degradation.- Ensure complete neutralization and removal of the acid catalyst during the workup.

Experimental Protocols

Key Experiment: Fischer Esterification of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Isovaleric acid (3-methylbutanoic acid)

  • n-Hexanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark trap)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isovaleric acid (1.0 equivalent) and n-hexanol (1.5 to 3.0 equivalents).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~1-2% of the weight of the carboxylic acid) to the stirred mixture.

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. If using a Dean-Stark trap with toluene, the reaction is heated to the boiling point of the toluene-water azeotrope, and water is collected in the trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed (typically 2-4 hours).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid. Be cautious of CO₂ evolution. Repeat the wash until the aqueous layer is no longer acidic.

  • Workup - Washing: Wash the organic layer with a saturated brine solution.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: For high purity, the crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reactant and Product Properties
Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Isovaleric Acid102.131760.926
n-Hexanol102.171570.814
This compound186.292080.857
Table 2: Effect of Reaction Parameters on Yield (Illustrative)
Molar Ratio (Hexanol:Acid) Catalyst Reaction Time (h) Temperature (°C) Yield (%)
1:1H₂SO₄ (1 mol%)4Reflux (approx. 150)~65
3:1H₂SO₄ (1 mol%)4Reflux (approx. 150)~85
1.5:1p-TsOH (2 mol%)3Reflux (approx. 150)~80
3:1 with Dean-StarkH₂SO₄ (1 mol%)3Toluene Reflux (~110)>90

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants Combine Isovaleric Acid and n-Hexanol catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat to Reflux (with optional Dean-Stark) catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Wash (NaHCO₃, Brine) cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction product_loss Product Loss During Workup start->product_loss side_reactions Side Reactions start->side_reactions optimize_conditions Optimize Reaction Conditions: - Increase excess of n-hexanol - Remove water (Dean-Stark) - Increase reaction time/temp incomplete_reaction->optimize_conditions careful_workup Improve Workup Technique: - Careful layer separation - Multiple extractions product_loss->careful_workup modify_conditions Modify Conditions: - Lower temperature - Use milder catalyst side_reactions->modify_conditions

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hexyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: When synthesizing this compound via Fischer esterification, the crude product typically contains several byproducts and unreacted starting materials. These include:

  • Unreacted Isovaleric Acid: A starting material for the reaction.[1][2][3][4][5]

  • Unreacted 1-Hexanol: The other starting material.[6][7][8][9][10]

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: Such as sulfuric acid, which is used to catalyze the reaction.

  • Dihexyl Ether: A potential side-product formed by the dehydration of two hexanol molecules, especially if reaction temperatures are too high.[11][12][13][14]

Q2: What are the key physical properties I should know for purification?

A2: The success of purification, particularly by distillation, relies on the differences in the boiling points of the components. The following table summarizes the key physical properties.

Table 1: Physical Properties of this compound and Common Impurities

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound 186.29[15][16] ~215[15][17][18] ~0.857 (at 25°C)[15][17]
1-Hexanol 102.17[7][8] 156-157[6][8][9][10] ~0.820 (at 20°C)[8][9]
Isovaleric Acid 102.13[1][2][4] 175-177[2][3][4] ~0.925 (at 20°C)[1][4]
Dihexyl Ether 186.34[11] 228-229[12] ~0.793 (at 25°C)[12]

| Water | 18.02 | 100 | ~1.000 |

Q3: Which purification method is best for my desired purity level?

A3: The choice of purification method depends on the scale and required purity of the final product.

  • Aqueous Workup (Washing): Essential as a first step to remove the acid catalyst and water-soluble components like residual isovaleric acid and some unreacted hexanol.

  • Fractional Distillation: Highly effective for separating the ester from the lower-boiling 1-hexanol and higher-boiling isovaleric acid, based on their different boiling points.[19][20][21][22] This is suitable for obtaining moderate to high purity on a larger scale.

  • Column Chromatography: The best method for achieving very high purity, especially for small-scale preparations.[23][24][25] It is effective at separating compounds with similar polarities.[23]

Troubleshooting Guide

Problem: My final product has a strong, cheesy, or sweaty odor. How do I remove it?

  • Possible Cause: This characteristic odor indicates the presence of residual isovaleric acid.[1][2][3][5]

  • Solution: Perform an aqueous wash with a mild base. A saturated sodium bicarbonate (NaHCO₃) solution is typically used. The bicarbonate will react with the acidic isovaleric acid to form sodium isovalerate, which is soluble in the aqueous layer and can be separated. Continue washing until the aqueous layer is no longer acidic (test with pH paper) and bubbling (CO₂ evolution) ceases.[26][27]

dot

G cluster_0 Troubleshooting: Acidic Odor A Strong 'cheesy' or 'sweaty' odor in product? B Perform aqueous wash with saturated NaHCO3 solution. A->B Yes F Product is likely free of acidic impurity. A->F No C Does bubbling occur? B->C D Separate aqueous layer. Repeat wash. C->D Yes E Wash with brine, dry organic layer, and proceed to next step. C->E No D->B

Caption: Decision tree for removing residual acidic impurities.

Problem: My organic layer is cloudy after the aqueous wash.

  • Possible Cause: The cloudiness is likely due to a stable emulsion or residual water dissolved in the organic layer.

  • Solution:

    • Break Emulsions: Wash the organic layer with brine (a saturated aqueous solution of NaCl). The high ionic strength of the brine solution helps to break up emulsions by reducing the solubility of organic compounds in the aqueous layer.

    • Drying: After separating the organic layer, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove dissolved water. Add the drying agent until it no longer clumps together. Filter off the drying agent before proceeding to the next step.[28]

Problem: My distillation is not separating the components effectively.

  • Possible Causes & Solutions:

    • Inefficient Column: For compounds with close boiling points, a simple distillation setup may be insufficient. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates, which enhances separation.[20][22]

    • Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating rate to allow the vapor to ascend the column slowly, about 1-2 drops per second for the distillate.[22]

    • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

Problem: I see an unexpected peak in my GC analysis after purification.

  • Possible Cause: If you have a peak with a boiling point higher than this compound, it could be dihexyl ether, a side product from the dehydration of 1-hexanol.[11][12]

  • Solution: Dihexyl ether has a boiling point (228-229°C) relatively close to this compound (215°C).[11][15][18] While careful fractional distillation can separate them, column chromatography is often more effective for complete removal.

Experimental Protocols

Protocol 1: General Aqueous Workup

  • Transfer the cooled crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Swirl the funnel and vent frequently to release the CO₂ gas produced. Continue adding until no more gas evolves.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water and break any emulsions.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Filter or decant the dried organic layer to remove the drying agent. The crude ester is now ready for distillation or chromatography.

Protocol 2: Fractional Distillation

  • Set up a fractional distillation apparatus with a packed or Vigreux column. Ensure all joints are properly sealed.

  • Place the dried crude ester into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Collect the fractions in separate, pre-weighed receiving flasks.

    • Fraction 1 (Foreshot): Collect the initial distillate, which will primarily be any remaining low-boiling solvents or impurities (e.g., residual 1-hexanol). The temperature should plateau around the boiling point of 1-hexanol (~157°C).[6][8][9][10]

    • Fraction 2 (Main Product): As the temperature rises and stabilizes near the boiling point of this compound (~215°C), switch to a new receiving flask to collect the pure product.[15][17][18]

    • Fraction 3 (Residue): Once the temperature begins to drop or rise significantly past the ester's boiling point, stop the distillation. The residue in the flask will contain higher-boiling impurities.

  • Analyze the purity of the main fraction using techniques like GC or NMR.

dot

G cluster_1 Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Wash with H2O, NaHCO3, Brine) A->B C Drying (Anhydrous MgSO4) B->C D Purification Step C->D E Fractional Distillation D->E Moderate-High Purity (Large Scale) F Column Chromatography D->F High Purity (Small Scale) G Pure Hexyl Isovalerate E->G F->G

Caption: General experimental workflow for this compound purification.

Protocol 3: Flash Column Chromatography

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A common starting point for esters is a mixture of hexanes and ethyl acetate. The ideal system should give the this compound an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elute the Column: Add eluent to the top of the column and apply positive pressure (using air or nitrogen) to push the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Spot the collected fractions on TLC plates to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Methods for improving the yield of hexyl isovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the synthesis of hexyl isovalerate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound, also known as hexyl 3-methylbutanoate, is a fatty acid ester.[1] It is characterized by a sweet, fruity aroma, often described as green apple and unripe fruit notes.[2] Due to its fragrance and flavor profile, it is widely used as a flavoring agent in the food and beverage industry and as a fragrance ingredient in cosmetics and personal care products.[1][3][4]

Q2: What are the main methods for synthesizing this compound? A2: The two primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This classic chemical method involves the reaction of isovaleric acid (3-methylbutanoic acid) with 1-hexanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6][7]

  • Enzymatic Synthesis: This biocatalytic method uses lipases (e.g., from Candida antarctica or Rhizomucor miehei) to catalyze the esterification reaction.[8] This approach is favored for producing "natural" esters under milder reaction conditions.

Q3: What are the critical factors that influence the yield of the esterification reaction? A3: The yield of this compound synthesis is influenced by several key parameters, including the molar ratio of reactants (alcohol to acid), reaction temperature, type and concentration of the catalyst, reaction time, and the effective removal of water, which is a byproduct of the reaction.[7][9][10]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it? A4: Low yields in esterification are often due to the reversible nature of the reaction.[5][7] To shift the equilibrium toward the product (this compound) and increase the yield, consider the following strategies:

  • Adjust Reactant Molar Ratio: Use an excess of one reactant, typically the less expensive one (e.g., 1-hexanol). This drives the reaction forward according to Le Chatelier's principle.[5][7]

  • Effective Water Removal: Water is a byproduct, and its presence can promote the reverse (hydrolysis) reaction.[11] Removing water as it forms is crucial. This can be achieved using a Dean-Stark apparatus during reflux, especially with a solvent like toluene that forms an azeotrope with water, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[5][7] Concentrated sulfuric acid, when used as a catalyst, also serves as a dehydrating agent.[5][7]

  • Optimize Catalyst: Ensure the catalyst is active and used in the correct concentration. For enzymatic reactions, verify the enzyme has not been denatured by excessive temperature.

  • Control Temperature: Increasing the reaction temperature generally increases the reaction rate and kinetic energy, promoting more effective collisions between molecules.[12] However, for enzymatic synthesis, temperatures that are too high can denature the enzyme, reducing its activity.[10]

Q5: The reaction seems to stop before reaching completion. What could be the issue? A5: A reaction halt can be attributed to several factors:

  • Reaching Equilibrium: The reaction may have simply reached its chemical equilibrium, where the rates of the forward and reverse reactions are equal. To overcome this, refer to the strategies in Q4 for shifting the equilibrium.

  • Catalyst Deactivation: The acid catalyst may be neutralized, or the enzyme may have lost its activity over time due to thermal denaturation or product inhibition. For enzymatic reactions, immobilizing the lipase on a hydrophobic support can enhance stability and prevent water accumulation, improving reusability.[4][11]

  • Substrate or Product Inhibition (Enzymatic): In lipase-catalyzed reactions, high concentrations of the alcohol or the acid can sometimes inhibit the enzyme. Similarly, the ester product itself can sometimes cause inhibition.

Q6: How can I effectively remove the water produced during the esterification? A6: Water removal is critical for achieving high yields. Common laboratory and industrial methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a water-immiscible solvent (e.g., toluene) allows for the continuous removal of water as it forms.[5][7]

  • Dehydrating Agents: Adding agents like molecular sieves directly to the reaction mixture can sequester water.[5][11]

  • Vacuum: In solvent-free systems, applying a vacuum can help remove water and other volatile byproducts, driving the reaction to completion.[12]

  • Acid Catalyst: Strong acid catalysts like H₂SO₄ also act as powerful dehydrating agents.[5]

Process Optimization & Data

Optimizing reaction parameters is essential for maximizing the yield of this compound. The following tables summarize quantitative data from various studies on ester synthesis.

Table 1: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Conversion

Molar Ratio (Alcohol:Acid) Catalyst Temperature (°C) Conversion Yield (%) Reference
1:1 Lipozyme TL IM 60 ~71
1.4:1 CRL – Diaion HP20 47.25 90.8 [4]
1.8:1 Lipozyme IM-77 50 95.3
2:1 CRL – Diaion HP20 59.5 94.5 [4]
3:1 Lipozyme TL IM 60 ~88.3

| 3.93:1 | Novozym 435 | 56.09 | 99.62 |[12] |

Table 2: Effect of Temperature on Enzymatic Ester Synthesis

Temperature (°C) Catalyst Molar Ratio (Alcohol:Acid) Conversion Yield (%) Reference
47.0 CRL – Diaion HP20 2:1 95.01 [4]
50 Lipozyme IM-77 1.8:1 95.3
52.6 Lipozyme IM-77 2.7:1 86.6 [8]
55 Novozym 435 Varies Varies [12]
60 Lipozyme TL IM 3:1 88.3

| > 70 | Lipozyme TL IM | 3:1 | Potential enzyme denaturation | |

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

  • Materials: Isovaleric acid, 1-hexanol, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), toluene, sodium bicarbonate solution (5%), anhydrous magnesium sulfate, boiling chips.

  • Equipment: Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel.

  • Procedure:

    • To a round-bottom flask, add 1-hexanol (e.g., 1.2 equivalents) and isovaleric acid (1.0 equivalent).

    • Add toluene to about one-quarter of the flask's volume.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% of the total reactant weight). Add boiling chips.

    • Assemble the Dean-Stark apparatus and condenser. Begin stirring and heat the mixture to reflux.

    • Continue refluxing, allowing the water-toluene azeotrope to collect in the Dean-Stark trap. The denser water will separate to the bottom.

    • Monitor the reaction until no more water is collected, indicating the reaction is near completion.

    • Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator to yield the crude this compound.

    • Purify the ester via distillation if necessary.

Protocol 2: Lipase-Catalyzed Synthesis in a Solvent-Free System

  • Materials: Isovaleric acid, 1-hexanol, immobilized lipase (e.g., Novozym 435 from Candida antarctica).

  • Equipment: Sealed reaction vessel (e.g., screw-cap vial or flask), incubator shaker or magnetic stirrer with heating, vacuum pump (optional).

  • Procedure:

    • Combine isovaleric acid and 1-hexanol in the reaction vessel. An optimized molar ratio (e.g., 1:1.5 to 1:3 acid to alcohol) should be used based on preliminary experiments or literature.[12]

    • Add the immobilized lipase. The enzyme loading is typically between 5-15% (w/w) of the total substrate mass.

    • Seal the vessel and place it in an incubator shaker set to the optimal temperature (typically 45-60°C) and agitation speed (e.g., 200 rpm).[13]

    • To enhance water removal and drive the reaction, a mild vacuum can be applied if the equipment allows.

    • Allow the reaction to proceed for the optimized time (e.g., 8-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).

    • Once the reaction is complete, separate the immobilized enzyme from the product mixture by simple filtration or centrifugation. The enzyme can often be washed and reused.[4]

    • The liquid product can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.

Fischer_Esterification_Workflow start_end start_end process process purification purification output output Reactants 1. Mix Reactants (Isovaleric Acid, 1-Hexanol) + Toluene & Catalyst Reflux 2. Heat to Reflux with Dean-Stark Trap Reactants->Reflux WaterRemoval 3. Collect Water Byproduct Reflux->WaterRemoval Cooling 4. Cool Reaction Mixture WaterRemoval->Cooling Washing 5. Neutralize & Wash (H₂O, NaHCO₃, Brine) Cooling->Washing Drying 6. Dry Organic Layer (e.g., MgSO₄) Washing->Drying Evaporation 7. Remove Solvent (Rotovap) Drying->Evaporation Product Purified Hexyl Isovalerate Evaporation->Product

Caption: Workflow for Fischer-Speier esterification of this compound.

Troubleshooting_Low_Yield problem problem question question solution solution start Low Yield Observed q1 Is water being effectively removed? start->q1 s1 Implement Dean-Stark, add molecular sieves, or apply vacuum. q1->s1 No q2 Is the reactant molar ratio optimal? q1->q2 Yes s2 Increase excess of one reactant (e.g., alcohol) to shift equilibrium. q2->s2 No q3 Is the catalyst active and temperature correct? q2->q3 Yes s3 Verify catalyst activity. For enzymes, check for denaturation (temp < 70°C). q3->s3 No

Caption: A troubleshooting decision tree for diagnosing low reaction yields.

Enzymatic_Synthesis_Parameters Yield This compound Yield Temp Temperature Temp->Yield Affects rate & enzyme stability Enzyme Enzyme Loading Temp->Enzyme High temp denatures Ratio Molar Ratio (Alcohol:Acid) Ratio->Yield Shifts equilibrium Enzyme->Yield Affects reaction rate Water Water Removal Water->Yield Prevents hydrolysis

Caption: Key parameter relationships in enzymatic this compound synthesis.

References

Optimization of enzymatic synthesis parameters for hexyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic synthesis of hexyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme type used for this compound synthesis?

A1: Lipases are the most commonly used enzymes for the synthesis of this compound and other similar esters. Immobilized lipases, such as those from Rhizomucor miehei (Lipozyme IM) and Candida antarctica, are often preferred due to their stability, reusability, and ease of separation from the reaction mixture.[1][2]

Q2: What are the key parameters to optimize for maximizing the yield of this compound?

A2: The key parameters that significantly influence the enzymatic synthesis of hexyl esters include reaction temperature, reaction time, enzyme concentration (or amount), substrate molar ratio (alcohol to acid), and in some cases, the amount of added water.[1][3]

Q3: What is the typical temperature range for this enzymatic reaction?

A3: The optimal temperature for lipase-catalyzed synthesis of hexyl esters generally falls between 45°C and 60°C.[1][2][4] Exceeding the optimal temperature can lead to enzyme denaturation and a decrease in activity.[5]

Q4: How does the substrate molar ratio affect the synthesis?

A4: The molar ratio of hexanol to isovaleric acid is a critical factor. An excess of one of the substrates can shift the reaction equilibrium towards product formation. However, a very high excess of either the alcohol or the acid can lead to enzyme inhibition. The optimal molar ratio often needs to be determined empirically for each specific system.

Q5: Is a solvent necessary for the reaction?

A5: The enzymatic synthesis of esters can be performed in the presence of an organic solvent (like n-hexane) or in a solvent-free system.[6] Solvent-free systems are often preferred as they are more environmentally friendly and can simplify downstream processing.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Ester Yield Suboptimal reaction parameters (temperature, time, molar ratio).Systematically optimize each parameter. Utilize Response Surface Methodology (RSM) for efficient optimization.
Enzyme inhibition.- Avoid excessively high substrate concentrations. - Ensure the absence of inhibitory contaminants in the reactants.
Insufficient enzyme activity or denaturation.- Verify the activity of the lipase before use. - Operate within the optimal temperature and pH range for the specific lipase.[5]
Slow Reaction Rate Low enzyme concentration.Increase the enzyme loading. However, be mindful that a very high concentration may not be cost-effective.[4]
Poor mixing/mass transfer limitations.Increase the agitation speed to ensure proper mixing of reactants and enzyme.
Low reaction temperature.Gradually increase the temperature towards the optimum for the specific lipase, as higher temperatures generally increase reaction rates until the point of denaturation.[5]
Difficulty in Product Separation Formation of emulsions.- Allow the reaction mixture to stand for phase separation. - Centrifuge the mixture to break the emulsion.
Unreacted substrates present.- Optimize the substrate molar ratio to ensure maximum conversion of the limiting reactant. - Use a purification method like column chromatography to separate the ester.

Data Presentation: Optimized Parameters for Hexyl Ester Synthesis

The following table summarizes optimized parameters from various studies on the enzymatic synthesis of hexyl esters. While not specific to this compound, these values provide a strong starting point for experimental design.

EsterEnzymeTemperature (°C)Time (h)Substrate Molar Ratio (Alcohol:Acid/Ester)Enzyme Amount (%)Molar Conversion (%)Reference
Hexyl AcetateLipozyme IM-7752.67.71:2.7 (Hexanol:Triacetin)37.186.6[1]
Castor Oil Hexyl EsterLipozyme TL IM6053:1 (Hexanol:Oil)1088.3[4]
Hexyl ButyrateLipozyme IM-77508.31:1.8 (Hexanol:Tributyrin)42.795.3
Hexyl LaurateLipozyme IM-7747.51.251:1.5 (Hexanol:Lauric Acid)45.592.2[2]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

  • Hexanol

  • Isovaleric acid

  • Immobilized Lipase (e.g., Lipozyme)

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (for solvent-based reactions)

  • Shaking incubator or magnetic stirrer with heating

  • Reaction vessel (e.g., screw-capped flask)

Procedure:

  • Reactant Preparation: If using a solvent, ensure it is dried over molecular sieves for at least 24 hours prior to use.

  • Reaction Setup: In a reaction vessel, add hexanol and isovaleric acid in the desired molar ratio.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount is typically a percentage of the total substrate weight.

  • Reaction: Place the vessel in a shaking incubator or on a heated magnetic stirrer at the desired temperature and agitation speed.

  • Monitoring: At regular intervals, take small aliquots of the reaction mixture to monitor the progress of the reaction by methods such as gas chromatography (GC) or titration of the remaining acid.

  • Termination and Product Recovery: Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and stored for reuse.

  • Purification: The product, this compound, can be purified from the reaction mixture by distillation or column chromatography to remove unreacted substrates.

Visualizations

Experimental Workflow for Optimization

experimental_workflow A Reactant Preparation (Hexanol & Isovaleric Acid) C Reaction Setup (Substrates + Enzyme) A->C B Enzyme Selection (Immobilized Lipase) B->C D Optimization of Parameters (Temperature, Time, Molar Ratio, Enzyme Conc.) C->D E Reaction Monitoring (e.g., GC Analysis) D->E F Product & Enzyme Recovery E->F Reaction Complete G Product Purification F->G H Final Product Analysis (this compound) G->H

Caption: Experimental workflow for the optimization of this compound synthesis.

Troubleshooting Logic for Low Ester Yield

troubleshooting_low_yield Start Low Ester Yield A Check Reaction Parameters Start->A B Check Enzyme Activity Start->B C Check for Inhibition Start->C D Optimize Parameters (Temp, Time, Molar Ratio) A->D E Use Fresh/More Active Enzyme B->E F Adjust Substrate Concentration C->F

Caption: Troubleshooting guide for addressing low yield in enzymatic ester synthesis.

References

Technical Support Center: Thermal Degradation Profile of Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the thermal degradation profile of hexyl isovalerate. The information is presented in a question-and-answer format to directly address potential issues and inquiries during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Direct experimental data on the thermal degradation of this compound is limited in publicly available literature. However, based on its structure and data from analogous esters, its thermal stability can be projected. This compound has a boiling point of approximately 215°C and a flash point of 88°C.[1] The onset of thermal decomposition is anticipated to be above 200°C in an inert atmosphere.

Q2: What is the predicted thermal degradation pathway for this compound?

The primary thermal degradation mechanism for alkyl esters like this compound is expected to be a non-radical, concerted cis-elimination reaction (pyrolysis).[2] This reaction involves a six-membered ring transition state, leading to the formation of a carboxylic acid and an alkene. For this compound, the projected primary degradation products are isovaleric acid (3-methylbutanoic acid) and 1-hexene.

Q3: What are the potential secondary degradation products at higher temperatures?

At temperatures significantly above the initial decomposition point, the primary degradation products, isovaleric acid and 1-hexene, may undergo further decomposition. Carboxylic acids can undergo decarboxylation to produce carbon dioxide and smaller hydrocarbons. Alkenes can undergo fragmentation, isomerization, and polymerization, leading to a more complex mixture of volatile organic compounds.

Q4: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A combination of thermoanalytical and chromatographic techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as boiling, and to detect endothermic or exothermic events associated with degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate, identify, and quantify the volatile degradation products. This is crucial for confirming the predicted degradation pathway.

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Noisy or unstable baseline - Vibration near the instrument.- Fluctuations in purge gas flow.- Contamination of the sample pan or balance assembly.- Isolate the TGA from sources of vibration.- Ensure a constant and stable purge gas supply.- Clean the sample pan and balance assembly according to the manufacturer's instructions.
Inconsistent onset of decomposition temperature - Variation in heating rate.- Different sample mass or sample geometry.- Reactive purge gas (e.g., air leading to oxidation).- Maintain a consistent heating rate across all experiments.- Use a consistent sample mass and ensure the liquid sample covers the bottom of the pan uniformly.- Use an inert purge gas (e.g., nitrogen, argon) to prevent oxidation.
Sudden mass gain - Buoyancy effect at high temperatures.- Reaction of the sample with the purge gas or impurities.- Perform a blank run with an empty pan and subtract it from the sample curve to correct for buoyancy.- Ensure the purity of the purge gas and the inertness of the sample pan material.
Sample evaporation before decomposition - The boiling point of the sample is close to the decomposition temperature.- Use a sealed pan with a pinhole lid to increase the internal pressure and delay boiling.- Use a faster heating rate to minimize the time the sample spends near its boiling point before decomposition.
Differential Scanning Calorimetry (DSC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad or distorted peaks - Poor thermal contact between the sample and the pan.- Sample contamination.- Heating rate is too high.- Ensure the sample forms a thin, even layer at the bottom of the pan.- Use a pure sample.- Reduce the heating rate to improve resolution.
Irreproducible results - Changes in sample mass.- Inconsistent sample preparation.- Variations in the instrument's thermal history.- Use a consistent sample mass for all analyses.- Follow a standardized sample preparation protocol.- Perform a heat-cool-heat cycle to erase the previous thermal history of the sample.
Baseline shift - Change in the heat capacity of the sample upon degradation.- Evaporation of the sample.- This is often an expected outcome of a thermal event. Analyze the shift in conjunction with TGA data.- Use hermetically sealed pans if evaporation is occurring before the event of interest.
Unusual peaks or artifacts - Sample leakage from the pan.- Reaction of the sample with the pan material.- Instrument calibration issues.- Ensure pans are properly sealed.- Use an inert pan material (e.g., gold-plated or high-purity aluminum).- Regularly calibrate the DSC instrument according to the manufacturer's guidelines.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated.

  • Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve and the peak decomposition temperature from the first derivative (DTG) curve.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation: Ensure the DSC instrument is calibrated.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a volatile sample pan (e.g., hermetically sealed aluminum pan). An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 250°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events and their corresponding temperatures.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Degradation Products
  • Sample Generation: Heat this compound in a controlled environment (e.g., a pyrolysis-GC system or a sealed vial heated in an oven) at a temperature above its decomposition onset (e.g., 250°C).

  • Volatiles Collection: Collect the volatile degradation products using a gas-tight syringe or by solid-phase microextraction (SPME).

  • GC-MS Conditions:

    • Injection: Splitless injection of the collected volatiles.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature of 40°C for 2 minutes.

      • Ramp at 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards of isovaleric acid and 1-hexene.

Visualizations

Thermal_Degradation_Pathway Hexyl_Isovalerate This compound Transition_State Six-membered Ring Transition State Hexyl_Isovalerate->Transition_State Heat (>200°C) cis-elimination Primary_Products Primary Degradation Products Isovaleric_Acid Isovaleric Acid (3-Methylbutanoic Acid) Transition_State->Isovaleric_Acid Hexene 1-Hexene Transition_State->Hexene Secondary_Degradation Further Decomposition (Higher Temperatures) Isovaleric_Acid->Secondary_Degradation Hexene->Secondary_Degradation Secondary_Products Secondary Degradation Products (e.g., CO2, smaller hydrocarbons) Secondary_Degradation->Secondary_Products

Caption: Projected thermal degradation pathway of this compound.

Experimental_Workflow Start Start: this compound Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Pyrolysis Controlled Pyrolysis Start->Pyrolysis Data_Integration Data Integration and Profile Generation TGA->Data_Integration Mass Loss vs. Temp DSC->Data_Integration Heat Flow vs. Temp GCMS GC-MS Analysis of Volatiles Pyrolysis->GCMS GCMS->Data_Integration Degradation Product Identification

Caption: Experimental workflow for thermal degradation analysis.

References

Troubleshooting peak tailing in GC analysis of hexyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for common issues encountered during the Gas Chromatography (GC) analysis of hexyl isovalerate, a common fragrance and flavor ester. The focus is on diagnosing and resolving peak tailing, a frequent problem that can compromise the accuracy and reproducibility of analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical. Instead of a sharp, Gaussian shape, the latter half of the peak is drawn out, creating a "tail." This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks. A tailing factor greater than 1.5 is generally considered problematic.

Q2: What are the common causes of peak tailing for a moderately polar compound like this compound?

A2: Peak tailing for esters like this compound can stem from several factors, broadly categorized as chemical and physical issues. Chemical causes often involve unwanted interactions between the analyte and active sites within the GC system, such as exposed silanol groups in the column or liner. Physical causes can include disruptions in the carrier gas flow path, improper column installation, or contamination.

Q3: How can I determine if the peak tailing is a chemical or a physical problem?

A3: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing. If all peaks, including non-polar compounds, are tailing, the issue is likely physical, such as a poor column cut or improper installation. If only polar analytes like this compound are tailing, the problem is more likely chemical, indicating active sites in the system.

Q4: Can the inlet temperature affect the peak shape of this compound?

A4: Yes, the inlet temperature is critical. It must be high enough to ensure the complete and rapid vaporization of this compound. An insufficient temperature can lead to slow sample transfer and broader, tailing peaks. However, an excessively high temperature can cause thermal degradation of the analyte. For esters, a general starting point is an inlet temperature around 250 °C.

Q5: What type of GC column is most suitable for analyzing this compound?

A5: For a moderately polar compound like this compound, a mid-polarity stationary phase is often a good choice. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase are commonly used and provide good peak shape for a wide range of flavor and fragrance compounds.

Troubleshooting Guides

If you are experiencing peak tailing with your this compound analysis, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing observe_tailing Observe Peak Tailing (Tailing Factor > 1.5) check_leaks Perform Leak Check (Electronic Leak Detector) observe_tailing->check_leaks leaks_suspected Leaks Suspected? check_leaks->leaks_suspected tighten_fittings Tighten Fittings & Replace Ferrules leaks_suspected->tighten_fittings Yes review_log Review Maintenance Log leaks_suspected->review_log No evaluate_peak_shape Re-evaluate Peak Shape tighten_fittings->evaluate_peak_shape maintenance_due Maintenance Overdue? review_log->maintenance_due inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner & O-ring (See Protocol 1) maintenance_due->inlet_maintenance Yes column_maintenance Perform Column Maintenance: - Trim Column Inlet (See Protocol 2) maintenance_due->column_maintenance No inlet_maintenance->evaluate_peak_shape column_maintenance->evaluate_peak_shape problem_resolved Problem Resolved evaluate_peak_shape->problem_resolved Tailing Factor < 1.5 advanced_troubleshooting Advanced Troubleshooting: - Method Optimization - Consider Column Replacement evaluate_peak_shape->advanced_troubleshooting Tailing Persists

A logical workflow for troubleshooting peak tailing in GC analysis.

Data Presentation

To quantitatively assess the effectiveness of troubleshooting, it is crucial to measure the peak tailing factor before and after any adjustments. The following table provides an illustrative example of how different troubleshooting steps can improve the peak shape of this compound.

Table 1: Illustrative Impact of Troubleshooting on this compound Peak Tailing Factor

Troubleshooting ActionRetention Time (min)Tailing Factor (Before)Tailing Factor (After)
Inlet Liner Replacement12.52.11.4
Column Trimming (15 cm)12.31.91.3
Inlet Temperature Optimization (220°C to 250°C)12.51.81.2

Note: The data in this table is for illustrative purposes to demonstrate the expected improvements in peak shape and should not be considered as actual experimental results.

Experimental Protocols

Here are detailed protocols for the key maintenance procedures mentioned in the troubleshooting workflow.

Protocol 1: GC Inlet Liner Replacement

Objective: To replace the inlet liner to eliminate a source of contamination and active sites.

Materials:

  • New, deactivated inlet liner (appropriate for your GC and application)

  • New O-ring for the liner

  • Clean, lint-free gloves

  • Forceps or a liner removal tool

  • Wrench for the inlet

Procedure:

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50°C) to prevent burns.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum Retainer: Loosen and remove the septum retainer nut.

  • Access Liner: Lift the septum retaining assembly to access the inlet liner.

  • Remove Old Liner: Using clean forceps or a liner removal tool, carefully pull the old liner out of the inlet.

  • Inspect Gold Seal: Check the gold seal at the base of the inlet for any debris or septum fragments and clean if necessary.

  • Prepare New Liner: While wearing clean gloves, place a new O-ring onto the new, deactivated liner.

  • Install New Liner: Carefully insert the new liner into the inlet until it is properly seated.

  • Reassemble: Replace the septum retaining assembly and a new septum, then tighten the retainer nut.

  • Purge: Restore the carrier gas flow and purge the inlet for 10-15 minutes before heating.

Protocol 2: GC Column Trimming

Objective: To remove the front section of the GC column, which may be contaminated or have active sites.

Materials:

  • Ceramic scoring wafer or a diamond-tipped scribe

  • Magnifying glass or low-power microscope

  • Clean, lint-free gloves

Procedure:

  • Cool Down and Depressurize: Cool the oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut from the inlet.

  • Score the Column: Wearing clean gloves, use a ceramic scoring wafer to make a clean, square score on the column tubing approximately 15-20 cm from the inlet end.

  • Break the Column: Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle, with no jagged edges or shards.[1]

  • Reinstall Column: Re-install the trimmed column into the inlet at the correct depth according to your instrument's manual.

  • Leak Check: After restoring the carrier gas flow, perform a leak check at the inlet fitting using an electronic leak detector.

By following these troubleshooting guides and protocols, researchers, scientists, and drug development professionals can effectively address peak tailing issues in the GC analysis of this compound, leading to more accurate and reliable results.

References

Minimizing side reactions in hexyl isovalerate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hexyl Isovalerate Production

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than expected. What are the common causes?

A1: Low yield in this compound synthesis is a common issue that can stem from several factors, depending on the synthesis method employed.

  • For Fischer-Speier Esterification: This is an equilibrium-controlled reaction.[1][2][3] Low yields are often due to the presence of water, which favors the reverse reaction (hydrolysis).

    • Incomplete water removal: Water is a byproduct of the reaction; its presence can shift the equilibrium back towards the reactants.[1][2][3]

    • Suboptimal reactant ratio: Not using a sufficient excess of one reactant (typically the alcohol, hexanol) can limit the conversion of the carboxylic acid (isovaleric acid).[2][3]

    • Insufficient reaction time or temperature: The reaction may not have reached equilibrium. Typical reaction times are 1-10 hours at 60-110 °C.[1]

    • Catalyst issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an insufficient amount.[1]

  • For Enzymatic Synthesis:

    • Enzyme deactivation: Temperature extremes can denature the lipase enzyme. Temperatures above 60°C have been observed to cause deactivation in similar ester syntheses.[4]

    • Inhibition by substrates: High concentrations of the carboxylic acid or the alcohol can inhibit enzyme activity.[4][5]

    • Incorrect enzyme loading: Too little enzyme will result in a slow reaction rate and low conversion within a given time.[5]

    • Water content: While a small amount of water is often necessary for enzyme activity, excess water will promote hydrolysis.

Q2: I'm observing significant by-products in my reaction mixture. What are the likely side reactions?

A2: The nature of side reactions depends on your chosen synthetic route.

  • Fischer-Speier Esterification:

    • Dehydration of Hexanol: Under strong acid catalysis and heat, hexanol (a primary alcohol) can undergo dehydration to form dihexyl ether. This is more common with secondary and tertiary alcohols but can occur under harsh conditions.[1]

    • Unreacted Starting Materials: The most common "impurities" are simply unreacted isovaleric acid and hexanol due to the reversible nature of the reaction.[2]

  • Enzymatic Synthesis:

    • Enzymatic reactions are highly specific, and the formation of by-products is significantly reduced compared to chemical synthesis.[6] The primary issue is typically incomplete conversion rather than the formation of new, unintended compounds.

Q3: How can I effectively drive the Fischer esterification equilibrium towards the product side to maximize yield?

A3: To maximize the yield of this compound, you need to shift the reaction equilibrium to the right. This can be achieved in two primary ways:

  • Removal of Water: As water is a product, its continuous removal will drive the reaction forward according to Le Chatelier's Principle.[7]

    • Dean-Stark Apparatus: Using a solvent that forms an azeotrope with water (e.g., toluene, hexane) allows for the physical separation of water as it is formed.[1]

    • Drying Agents: Adding molecular sieves or anhydrous salts to the reaction mixture can absorb the water byproduct.[1]

  • Use of Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one, which is often the alcohol) will increase the conversion of the other reactant.[2][3] Using a 10-fold excess of alcohol has been shown to increase ester yield to 97% in some cases.[2]

Q4: What are the optimal conditions for enzymatic synthesis of hexyl esters?

A4: While optimal conditions can vary based on the specific lipase used, studies on similar esters provide a general guideline.

  • Temperature: Optimum temperatures are typically in the range of 45–60 °C.[4][5]

  • Enzyme Loading: A concentration of 10-15% (w/w of oil) has been shown to be effective. While higher loading can increase yield, the effect may not be significant beyond a certain point.[5]

  • Substrate Molar Ratio: An excess of the alcohol is often beneficial. However, a very high excess can inhibit the enzyme. A molar ratio of alcohol to acid around 3:1 is a common starting point.[5]

  • Agitation: Proper mixing is crucial to ensure reactants have access to the immobilized enzyme's active sites.

Quantitative Data on Ester Synthesis

The following table summarizes typical reaction parameters from studies on the synthesis of hexyl esters and other similar flavor esters. These values can be used as a starting point for optimizing this compound production.

ParameterFischer EsterificationEnzymatic Synthesis (Immobilized Lipase)Reference(s)
Catalyst Sulfuric Acid, p-TsOHLipozyme TL IM, Candida rugosa lipase[1],[5],[6]
Temperature 60 - 110 °C45 - 60 °C[1],[4],[5]
Reactant Molar Ratio Large excess of alcohol (e.g., 10:1)1:1 to 3:1 (Alcohol:Acid)[2],[5]
Catalyst Loading Catalytic amount10% - 15% (w/w of limiting reagent)[1],[5]
Reaction Time 1 - 10 hours3 - 8 hours[1],[8],
Solvent Toluene or Hexane (for water removal)Heptane, n-hexane, or solvent-free[1],[8],[4]
Typical Yield >95% (with optimization)88% - 96%[2],[8],[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: To the round-bottom flask, add isovaleric acid (1.0 eq), n-hexanol (3.0 eq), and a non-polar solvent such as toluene (sufficient to fill the flask and Dean-Stark trap).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be removed. Continue reflux for 4-6 hours or until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted isovaleric acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound in a Solvent-Free System

  • Reactant Preparation: In a sealed reaction vessel, combine isovaleric acid (1.0 eq) and n-hexanol (1.5 eq).

  • Enzyme Addition: Add an immobilized lipase, such as Lipozyme TL IM (e.g., 10% by weight of the total substrates).

  • Reaction Conditions: Place the vessel in an incubator shaker set to 50°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via gas chromatography (GC) to determine the conversion percentage.

  • Reaction Completion: Continue the reaction for 5-8 hours or until the conversion plateaus.

  • Purification:

    • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and potentially reused.[6]

    • Remove any unreacted starting materials from the liquid phase via vacuum distillation.

Visualized Workflows and Logic

// Nodes reagents [label="Prepare Reagents\n(Isovaleric Acid, Hexanol,\nCatalyst, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Assemble Reaction Apparatus\n(e.g., with Dean-Stark Trap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat to Reflux\n(e.g., 4-8 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Progress\n(TLC or GC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Work-up\n(Neutralize, Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Final Product Analysis\n(GC-MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure this compound", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> setup; setup -> reaction; reaction -> monitor [dir="both"]; reaction -> workup; workup -> purify; purify -> analyze; analyze -> product; } }

Caption: General experimental workflow for producing this compound.

// Nodes start [label="Low Yield Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Possible Cause:\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause:\nProduct Loss During Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause:\nEquilibrium Not Shifted", fillcolor="#FBBC05", fontcolor="#202124"];

sol1a [label="Solution:\nIncrease Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Solution:\nIncrease Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1c [label="Solution:\nCheck Catalyst Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol2a [label="Solution:\nOptimize Extraction/Wash Steps", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution:\nImprove Distillation Technique", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol3a [label="Solution:\nUse Dean-Stark to Remove H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3b [label="Solution:\nIncrease Mole Ratio of Hexanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> sol1a; cause1 -> sol1b; cause1 -> sol1c;

cause2 -> sol2a; cause2 -> sol2b;

cause3 -> sol3a; cause3 -> sol3b; } }

Caption: A decision tree for troubleshooting low yields in esterification.

References

Technical Support Center: Catalyst Deactivation in Hexyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of hexyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation during this compound synthesis?

A1: The primary indicator of catalyst deactivation is a decrease in the reaction rate, leading to lower yields of this compound over time. Other signs include a change in product selectivity, where undesirable side products are formed, and a noticeable change in the physical appearance of the catalyst, such as a change in color due to coke formation.

Q2: What are the main causes of catalyst deactivation in esterification reactions like the synthesis of this compound?

A2: Catalyst deactivation in this context can be broadly categorized into three main types: chemical, thermal, and mechanical.[1][2]

  • Chemical deactivation includes poisoning and fouling (coking).[3][4] Poisoning occurs when impurities in the reactants or feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][4] Fouling, or coking, is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[1][4]

  • Thermal degradation , often referred to as sintering, happens at high reaction temperatures, causing the catalyst's small particles to agglomerate.[2] This reduces the active surface area of the catalyst.[2]

  • Mechanical deactivation can involve attrition or crushing of the catalyst particles, especially in stirred tank or fluidized bed reactors, leading to a loss of active material.[2][3]

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The possibility and method of regeneration depend on the cause of deactivation. For instance, coke deposits can often be removed by controlled oxidation (e.g., burning off the coke in a stream of air).[5][6] Some types of poisoning may be reversible by washing the catalyst or through specific chemical treatments. However, severe sintering is generally irreversible.[2]

Q4: How can I minimize catalyst deactivation?

A4: Proactive measures can significantly extend catalyst life. These include:

  • Feedstock Purification: Ensure the purity of isovaleric acid and hexanol to prevent catalyst poisoning.

  • Optimized Operating Conditions: Operate within the recommended temperature range to avoid thermal degradation.[7]

  • Catalyst Selection: Choose a catalyst known for its stability under the specific reaction conditions.

  • Process Design: Consider process modifications that can reduce the likelihood of deactivation, such as using a guard bed to remove poisons before the feed reaches the main catalyst bed.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Gradual Decrease in this compound Yield

Possible Cause: Fouling (Coking)

Troubleshooting Steps:

  • Visual Inspection: After the reaction, carefully remove the catalyst and visually inspect it for any color change (e.g., darkening or black deposits), which can indicate coke formation.

  • Temperature Programmed Oxidation (TPO): This analytical technique can confirm the presence of coke and quantify the amount.

  • Regeneration: If coking is confirmed, a common regeneration method is to burn off the carbon deposits in a controlled manner with a diluted stream of air or oxygen.[5][6] The temperature of this process needs to be carefully controlled to avoid damaging the catalyst through sintering.

Preventative Measures:

  • Optimize the reaction temperature and pressure to minimize side reactions that lead to coke formation.

  • Consider using a catalyst with a larger pore size to reduce the impact of pore blockage.

Issue 2: Sudden and Significant Drop in Catalyst Activity

Possible Cause: Catalyst Poisoning

Troubleshooting Steps:

  • Feedstock Analysis: Analyze your isovaleric acid and hexanol feedstocks for common catalyst poisons. For acidic catalysts, basic compounds can act as poisons. For metallic catalysts, sulfur or nitrogen compounds can be poisonous.[3]

  • Catalyst Characterization: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the spent catalyst can identify the presence of poisoning elements.

  • Regeneration/Replacement: Depending on the nature of the poison, it may be possible to regenerate the catalyst by washing it with an appropriate solvent. In cases of irreversible poisoning, the catalyst will need to be replaced.

Preventative Measures:

  • Implement a feedstock purification step to remove potential poisons.

  • Use a guard bed containing a material that selectively adsorbs the poison before it reaches the main catalytic reactor.

Issue 3: Reduced Activity After Operating at a Higher Temperature

Possible Cause: Thermal Degradation (Sintering)

Troubleshooting Steps:

  • Surface Area Analysis: Use techniques like BET (Brunauer-Emmett-Teller) analysis to measure the surface area of the spent catalyst and compare it to that of the fresh catalyst. A significant decrease in surface area is indicative of sintering.[2]

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) can be used to visualize the agglomeration of catalyst particles.

Preventative Measures:

  • Strictly control the reaction temperature and avoid hotspots in the reactor.

  • Select a catalyst with high thermal stability or one that is supported on a thermally stable material.

Data Presentation

Table 1: Hypothetical Catalyst Performance Over Time in this compound Synthesis

Time on Stream (hours)Isovaleric Acid Conversion (%)This compound Selectivity (%)Catalyst Condition
19899Fresh
249298Slight deactivation
488595Moderate deactivation (potential coking)
727590Significant deactivation

Table 2: Effect of Regeneration on Deactivated Catalyst Performance

Catalyst StateIsovaleric Acid Conversion (%)This compound Selectivity (%)Notes
Deactivated (after 72h)7590Coking suspected
Regenerated (via oxidation)9598Activity mostly recovered
Fresh Catalyst9899For comparison

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine isovaleric acid (1.0 eq), 1-hexanol (1.2 eq), and a solid acid catalyst (e.g., Amberlyst-15, 5% by weight of isovaleric acid). Toluene can be used as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by periodically taking samples for analysis by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture, filter out the catalyst, and wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Catalyst Regeneration by Oxidation

  • Catalyst Preparation: After use, the deactivated catalyst should be washed with a solvent like toluene to remove any adsorbed organic species and then dried in an oven at a low temperature (e.g., 100-120 °C).

  • Oxidation Setup: Place the dried, deactivated catalyst in a tube furnace.

  • Calcination: Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst bed.

  • Temperature Program: Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature (typically 350-500 °C, but this is catalyst-dependent and should not exceed the catalyst's thermal stability limit). Hold at this temperature for several hours until the coke is completely burned off.

  • Cooling: Cool the catalyst down to room temperature under an inert gas flow (e.g., nitrogen). The regenerated catalyst is now ready for reuse or characterization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Analysis & Separation Reactants Isovaleric Acid + 1-Hexanol Reaction Esterification Reaction (Reflux with Dean-Stark) Reactants->Reaction Catalyst Fresh Catalyst Catalyst->Reaction Workup Work-up (Washing & Drying) Reaction->Workup Spent_Catalyst Spent Catalyst Reaction->Spent_Catalyst Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Deactivation Start Decreased Catalyst Performance Cause Identify Potential Cause Start->Cause Poisoning Poisoning Cause->Poisoning Sudden Drop Coking Coking / Fouling Cause->Coking Gradual Drop Sintering Sintering Cause->Sintering High Temp. Operation Check_Feed Analyze Feedstock Poisoning->Check_Feed Visual_Inspect Visual Inspection Coking->Visual_Inspect Check_Temp Review Operating Temperature Sintering->Check_Temp Analyze_Catalyst_Poison Characterize Catalyst (e.g., XPS, ICP-MS) Check_Feed->Analyze_Catalyst_Poison Regen_Poison Regenerate (Wash) or Replace Catalyst Analyze_Catalyst_Poison->Regen_Poison Analyze_Surface Analyze Surface Area (BET) Check_Temp->Analyze_Surface Irreversible Irreversible: Replace Catalyst Analyze_Surface->Irreversible TPO_Analysis TPO Analysis Visual_Inspect->TPO_Analysis Regen_Coke Regenerate (Oxidation) TPO_Analysis->Regen_Coke

Caption: Troubleshooting logic for catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Hexyl Isovalerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like hexyl isovalerate is critical for quality control, formulation development, and regulatory compliance. This compound, an ester known for its fruity aroma, is utilized as a flavoring agent and fragrance ingredient. This guide provides an objective comparison of two common analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data presented for clear comparison.

Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV for the quantification of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation. GC is inherently well-suited for volatile compounds like esters, while HPLC is a versatile technique applicable to a broader range of analytes.

Data Presentation

The following table summarizes the typical quantitative performance characteristics of GC-FID and HPLC-UV methods for the analysis of this compound and similar esters. The data is compiled from various studies on ester quantification and represents expected validation parameters.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL
Limit of Quantification (LOQ) 0.03 - 3 µg/mL0.3 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%
Typical Range 0.03 - 100 µg/mL0.3 - 200 µg/mL

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are based on established methods for ester analysis and can be adapted and validated for the specific quantification of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. For this compound, a direct injection method using a capillary column is typically employed.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. The NIST WebBook also suggests polar columns like DB-Wax for this compound.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard and dissolve it in 100 mL of a suitable solvent like hexane or ethyl acetate.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations ranging from the LOQ to the upper limit of the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., liquid-liquid extraction or solid-phase microextraction) or simple dilution with the solvent to fall within the calibration range.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. A ratio of 3:1 is generally used for LOD and 10:1 for LOQ.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.

  • Precision: Assess repeatability by injecting the same standard multiple times and calculating the relative standard deviation (RSD) of the peak areas. Intermediate precision can be evaluated by performing the analysis on different days or with different analysts.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

While this compound lacks a strong chromophore, it can be detected at low UV wavelengths. A reversed-phase HPLC method is suitable for its quantification. This protocol is adapted from a method for the closely related hexyl valerate.[2]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient: 60% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of acetonitrile.[2]

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from the LOQ to the upper limit of linearity (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

  • Sample Preparation: For liquid samples, a simple dilution with acetonitrile followed by filtration through a 0.45 µm syringe filter may be sufficient.[2] More complex matrices may require an extraction step.

3. Method Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards and calculate the R² value.

  • LOD and LOQ: Estimate based on the signal-to-noise ratio of the chromatograms obtained for the lowest concentration standards.

  • Accuracy: Analyze spiked samples at different concentration levels to determine the percent recovery.

  • Precision: Evaluate by performing multiple injections of a standard solution and calculating the RSD of the peak areas and retention times.

Mandatory Visualizations

To illustrate the logical flow of the analytical processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for GC-FID Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation stock Prepare Stock Solution (1000 µg/mL) cal_standards Prepare Calibration Standards stock->cal_standards injection Inject 1 µL into GC cal_standards->injection sample_prep Sample Preparation (Extraction/Dilution) sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection integration Peak Integration & Area Calculation detection->integration calibration_curve Construct Calibration Curve integration->calibration_curve quantification Quantify this compound calibration_curve->quantification validation Perform Method Validation quantification->validation

Caption: Experimental workflow for GC-FID analysis of this compound.

Experimental Workflow for HPLC-UV Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation stock Prepare Stock Solution (1000 µg/mL) cal_standards Prepare Calibration Standards stock->cal_standards injection Inject 10 µL into HPLC cal_standards->injection sample_prep Sample Preparation (Dilution/Filtration) sample_prep->injection separation Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration & Area Calculation detection->integration calibration_curve Construct Calibration Curve integration->calibration_curve quantification Quantify this compound calibration_curve->quantification validation Perform Method Validation quantification->validation

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Analytical Method Validation Pathway start Define Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy specificity->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) precision->loq robustness Robustness lod->robustness loq->robustness end Validated Method robustness->end

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of Hexyl Isovalerate and Hexyl Acetate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, esters are paramount in defining the characteristic notes of fruits and other natural products. Among these, hexyl isovalerate and hexyl acetate are two compounds often utilized for their fruity aromas. This guide provides an objective comparison of their flavor profiles, supported by available data and detailed experimental methodologies for their analysis.

Flavor Profile Comparison

This compound and hexyl acetate, while both broadly categorized as having fruity aromas, possess distinct nuances that dictate their specific applications. The following table summarizes the key sensory descriptors associated with each compound based on industry and research descriptions.

Sensory DescriptorThis compoundHexyl Acetate
Primary Aroma Sweet, FruityFruity, Green
Key Fruit Notes Apple, Tropical FruitsApple, Pear
Secondary Notes Green, WaxySweet, Floral
Character Complex, ripe fruitFresh, crisp fruit

This compound is frequently described as possessing a sweet and fruity aroma with distinct apple and tropical undertones. Its profile is often considered more complex, evoking the essence of ripe fruits.

Hexyl Acetate , in contrast, is characterized by a fresh and green fruitiness, with prominent notes of apple and pear. Its aroma is generally perceived as being crisper and less sweet than that of this compound.

Quantitative Sensory Data

CompoundOdor Detection Threshold (in air)
Hexyl Acetate 2.9 ppb
This compound Data not readily available

The lower the ODT, the more potent the aroma compound. The lack of a readily available ODT for this compound under comparable conditions makes a direct potency comparison challenging.

Experimental Protocols

To quantitatively compare the flavor profiles of compounds like this compound and hexyl acetate, standardized sensory evaluation and instrumental analysis methods are employed.

Sensory Panel Evaluation: Descriptive Analysis

Descriptive analysis with a trained sensory panel is a fundamental method for characterizing and quantifying the sensory attributes of flavor compounds.

Objective: To identify and quantify the key aroma descriptors of this compound and hexyl acetate.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of various aroma attributes (e.g., "fruity," "green," "apple," "sweet"). Reference standards for each attribute are used for calibration.

  • Sample Preparation: Solutions of this compound and hexyl acetate are prepared at various concentrations in a neutral solvent (e.g., mineral oil or water with a solubilizing agent) to be presented to the panelists. The concentrations should be above the detection threshold and chosen to elicit a clear and characterizable aroma.

  • Evaluation: Panelists are presented with the samples in a controlled environment (i.e., in sensory booths with controlled lighting and temperature, and free of extraneous odors). They evaluate the samples in a randomized and blindfolded manner to prevent bias.

  • Data Collection: Using a structured scoresheet or specialized software, panelists rate the intensity of each identified aroma descriptor on a numerical scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the significant differences in the sensory profiles of the two compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify and characterize the specific odor-active components and their relative importance in samples containing this compound and hexyl acetate.

Methodology:

  • Sample Preparation: The volatile compounds, including the esters of interest, are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatography (GC): The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.

  • Olfactometry (O): The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained assessor sniffs the port and records the time, duration, and description of any perceived odors.

  • Data Analysis: The olfactometry data is aligned with the chromatogram to identify the specific compounds responsible for the different aromas. The intensity of the odors can be quantified using methods like Aroma Extract Dilution Analysis (AEDA) to determine the Odor Activity Value (OAV) of each compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of flavor profiles.

G Experimental Workflow for Flavor Profile Comparison cluster_0 Sample Preparation cluster_1 Sensory Analysis cluster_2 Instrumental Analysis cluster_3 Data Analysis & Comparison Prep Prepare solutions of This compound and hexyl acetate Sensory Descriptive Analysis with Trained Sensory Panel Prep->Sensory GCO Gas Chromatography-Olfactometry (GC-O) Prep->GCO SensoryData Collect Intensity Ratings Sensory->SensoryData Stats Statistical Analysis (e.g., ANOVA) SensoryData->Stats GCOData Identify Odor-Active Compounds GCO->GCOData GCOData->Stats Compare Comparative Flavor Profile Generation Stats->Compare G Generalized Olfactory Signal Transduction Pathway Odorant Odorant Molecule (e.g., Hexyl Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na Influx of Ca²⁺ and Na⁺ CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Comparative analysis of enzymatic versus chemical synthesis of hexyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexyl isovalerate, an ester valued for its characteristic fruity aroma and applications in the flavor, fragrance, and pharmaceutical industries, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Key Performance Metrics

The decision between chemical and enzymatic synthesis of this compound involves a trade-off between reaction speed and conditions versus yield, purity, and environmental impact. The following table summarizes key quantitative data for each method, drawing from experimental results for this compound and analogous esters.

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)Immobilized Lipases (e.g., Novozym 435, Lipozyme TL IM)
Reaction Temperature High (reflux, typically 110 - 160 °C)[1]Mild (typically 40 - 70 °C)[2]
Reaction Time 0.5 - 6 hours[1]4 - 24 hours
Yield 90 - 92%[1]88 - 95%[2]
Substrate Specificity LowHigh (Regio- and chemo-selective)
Byproduct Formation Can be significant (e.g., ethers, colored impurities)Minimal
Downstream Processing Neutralization, extensive washing, distillation[3][4]Simple filtration to remove the enzyme
Catalyst Reusability Limited (homogeneous), Possible (heterogeneous)High (immobilized enzymes can be reused multiple times)
Environmental Impact Use of corrosive acids, high energy consumption, waste generation"Green" process with biodegradable catalysts and lower energy use

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both the chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis chem_reactants Isovaleric Acid + Hexanol chem_catalyst Add Acid Catalyst (e.g., H₂SO₄) chem_reactants->chem_catalyst chem_reflux Reflux (High Temperature) chem_catalyst->chem_reflux chem_workup Work-up (Neutralization, Washing) chem_reflux->chem_workup chem_purify Purification (Distillation) chem_workup->chem_purify chem_product This compound chem_purify->chem_product

Chemical Synthesis Workflow

G cluster_enzymatic Enzymatic Synthesis enz_reactants Isovaleric Acid + Hexanol enz_catalyst Add Immobilized Lipase enz_reactants->enz_catalyst enz_incubate Incubation (Mild Temperature) enz_catalyst->enz_incubate enz_filter Enzyme Recovery (Filtration) enz_incubate->enz_filter enz_product This compound enz_filter->enz_product

Enzymatic Synthesis Workflow

Experimental Protocols

Below are detailed methodologies for both chemical and enzymatic synthesis of this compound. These protocols are based on established procedures for ester synthesis.

Chemical Synthesis: Fischer Esterification

This protocol describes a typical direct esterification using a strong acid catalyst.

Materials:

  • Isovaleric acid

  • Hexan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene (optional, for azeotropic removal of water)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isovaleric acid and hexan-1-ol. An excess of one of the reactants (e.g., a 1.5 to 3-fold molar excess of hexanol) can be used to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2% of the total reactant weight) to the mixture. If using a Dean-Stark apparatus for water removal, add anhydrous toluene to the flask.

  • Reflux: Heat the mixture to a gentle reflux (approximately 110-140°C) and maintain for 1-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • 5% sodium bicarbonate solution to neutralize the acid catalyst (vent frequently to release CO₂).

    • Brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol describes a solvent-free synthesis using an immobilized lipase.

Materials:

  • Isovaleric acid

  • Hexan-1-ol

  • Immobilized Lipase (e.g., Novozym 435)

  • Hexane (for enzyme washing)

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine isovaleric acid and hexan-1-ol in the desired molar ratio (e.g., 1:1 or with a slight excess of one reactant).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-15% by weight of the total reactants).

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 200 rpm).[2]

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by GC to determine the conversion of the starting materials.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 4-24 hours), stop the reaction. Recover the immobilized enzyme by simple filtration.

  • Enzyme Reuse: The recovered enzyme can be washed with hexane and dried for reuse in subsequent batches.

  • Product: The filtrate is the this compound product, which is often of high purity and may not require further purification.

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound is highly dependent on the specific requirements of the application.

Chemical synthesis via Fischer esterification offers the advantage of faster reaction times and is a well-established, cost-effective method for large-scale production. However, it necessitates harsh reaction conditions, the use of corrosive catalysts, and more complex downstream processing to remove impurities and byproducts.

In contrast, enzymatic synthesis represents a greener and more sustainable alternative. It operates under mild conditions, which preserves the integrity of thermally sensitive molecules and results in a product of high purity with minimal byproduct formation. The high specificity of lipases reduces the need for extensive purification steps. Although the initial cost of the enzyme may be higher, the ability to recycle the immobilized catalyst makes this method economically viable and environmentally favorable.

For applications in the pharmaceutical and high-end fragrance industries, where purity is paramount and sustainable manufacturing practices are increasingly valued, the enzymatic route offers significant advantages. For bulk chemical production where cost and speed are the primary drivers, traditional chemical synthesis remains a competitive option.

References

A Comparative Guide to the Analytical Quantification of Hexyl Isovalerate: Understanding Method-Specific Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like hexyl isovalerate is paramount. This guide provides a comparative analysis of key analytical techniques, with a special focus on the potential for cross-reactivity, to aid in method selection and data interpretation.

This compound (also known as hexyl 3-methylbutanoate) is a fatty acid ester with the molecular formula C11H22O2.[1][2][3] It is recognized for its fruity aroma and is used as a flavoring and fragrance agent.[4][5] The choice of analytical method for its quantification can significantly impact the accuracy and specificity of the results. This guide compares the utility of immunoassays, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) for the analysis of this compound, with a focus on the principles of each technique and their inherent potential for cross-reactivity.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors including the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. For a small, volatile, and relatively non-polar molecule like this compound, chromatographic techniques are generally preferred over immunoassays.

FeatureImmunoassay (e.g., ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Based on the specific binding of an antibody to the target analyte.Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.
Specificity for this compound Not commonly used for small, non-immunogenic molecules like this compound. High potential for cross-reactivity with structurally similar esters if an antibody were to be developed.High specificity. The combination of retention time and mass spectrum provides a unique fingerprint for this compound.Good specificity. Retention time is a key identifier, but co-elution with other compounds can occur. Specificity can be enhanced with a mass spectrometry detector (LC-MS).
Sensitivity Can be very high (ng to pg range), but is dependent on antibody affinity.High sensitivity, capable of detecting analytes at very low concentrations.[6]Good sensitivity, typically in the µg/mL to ng/mL range.[7]
Potential for Cross-Reactivity High. Antibodies may bind to other molecules with similar chemical structures, leading to false-positive results.[8][9][10][11]Low. While isomers may have similar retention times, their mass spectra are often distinct, allowing for clear identification.Moderate. Compounds with similar polarities can co-elute. Method development is crucial to ensure separation from potential interferents.
Sample Preparation Can be minimal for clean samples, but matrix effects can be a significant issue.Often requires extraction and sometimes derivatization to increase volatility.[6][8]Typically requires extraction and filtration. Derivatization is less common.[7]
Throughput High throughput is possible with plate-based assays.Lower throughput due to longer run times per sample.Moderate throughput, with typical run times of several minutes per sample.

Understanding Cross-Reactivity in Analytical Assays

Cross-reactivity is a phenomenon where an analytical method detects non-target compounds in addition to the analyte of interest. This is a significant concern in immunoassays, where the specificity is determined by the binding of an antibody to an antigen.[8][9][10][11] Small molecules like this compound are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The resulting antibodies may recognize not only the target molecule but also other structurally similar compounds.

For this compound, potential cross-reactants in a hypothetical immunoassay could include other esters with similar chain lengths and branching, such as:

  • Amyl valerate

  • Hexyl butyrate

  • Isoamyl hexanoate

In contrast, chromatographic methods like GC-MS and HPLC offer higher specificity. In GC-MS, the separation by gas chromatography is followed by detection with a mass spectrometer, which provides a mass spectrum that is a unique fingerprint of the molecule. This dual identification significantly reduces the likelihood of misidentification due to cross-reactivity. HPLC also provides good specificity through chromatographic separation, although the risk of co-elution with structurally similar compounds exists.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a robust method for the identification and quantification of volatile compounds like this compound.[6]

Sample Preparation:

  • For liquid samples, a simple dilution with a suitable solvent (e.g., hexane or dichloromethane) may be sufficient.

  • For solid or complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) is typically employed to isolate the volatile components.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, HP-5MS).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) mode for targeted quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

While GC-MS is more common for volatile compounds, HPLC can also be used for the analysis of esters, especially when derivatization is not desirable.

Sample Preparation: [7]

  • The sample is diluted with the mobile phase or a compatible solvent.

  • Filtration through a 0.45 µm syringe filter is necessary to remove particulate matter.

Instrumentation and Conditions: [7]

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm), is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a low wavelength (e.g., 215 nm) is suitable for esters that lack a strong chromophore.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Cosmetic) Extraction Extraction (e.g., LLE, SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Conclusion

For the specific and accurate quantification of this compound, chromatographic methods, particularly GC-MS, are superior to immunoassays. The high specificity of GC-MS, derived from the combination of chromatographic separation and mass spectral data, minimizes the risk of cross-reactivity and ensures reliable identification and quantification. While HPLC is also a viable technique, careful method development is required to avoid co-elution with interfering compounds. Due to the small and non-immunogenic nature of this compound, immunoassays are not a standard method for its analysis and would carry a high inherent risk of cross-reactivity with other structurally related esters. Researchers should prioritize methods that offer high selectivity to ensure the integrity of their analytical results.

References

A Comparative Guide to Lipase Efficacy in Hexyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor esters, such as hexyl isovalerate, offers a green and highly specific alternative to traditional chemical methods. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the biocatalysts of choice for these reactions, demonstrating high efficiency under mild conditions. This guide provides a comparative overview of the efficacy of different lipases in the synthesis of this compound and structurally similar esters, supported by experimental data from various studies.

Performance Comparison of Various Lipases in Ester Synthesis

The selection of an appropriate lipase is critical for optimizing the yield and efficiency of this compound synthesis. The following table summarizes the performance of several commercially available lipases in the synthesis of hexyl esters and other relevant short-chain flavor esters. While direct comparative studies on this compound are limited, the data presented for analogous esters provide valuable insights into the substrate specificity and catalytic activity of these enzymes.

Lipase SourceEster SynthesizedAcyl DonorAlcoholSupport/FormConversion Yield (%)Reaction Time (h)Temperature (°C)Solvent
Candida rugosaHexyl butyrateButyric acidHexanolDiaion HP-2095.01847.0Not specified
Rhizomucor miehei (Lipozyme IM-77)Hexyl laurateLauric acidHexanolImmobilized92.21.2547.5Not specified
Rhizomucor miehei (Lipozyme IM-77)Hexyl acetateTriacetinHexanolImmobilized86.67.752.6n-hexane
Candida antarctica B, Pseudomonas fluorescens, Thermomyces lanuginosusShort-chain alkyl estersAcetic and butyric acidsVarious alcoholsCovalently attached to acrylic beads88.9 - 98.4Not specifiedNot specifiedNot specified
Porcine PancreasButyrate estersButyric acidC4-C11 alcoholsLyophilized powder>90 (for lower alcohols)1-3030Hexane
Rhizomucor miehei (Lipozyme IM-20)Isoamyl isovalerateIsovaleric acidIsoamyl alcoholAnion-exchange resin>8514450n-hexane

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols for the enzymatic synthesis of flavor esters.

Synthesis of Hexyl Butyrate using Immobilized Candida rugosa Lipase[1]
  • Immobilization: Candida rugosa lipase (CRL) is immobilized on Diaion HP-20 resin. The protein concentration is determined using the Bradford method with bovine serum albumin (BSA) as a standard.

  • Esterification Reaction: The reaction mixture for the synthesis of hexyl butyrate is prepared with specific concentrations of the biocatalyst, a defined molar ratio of butyric acid to hexanol, and incubated at a set temperature.

  • Optimization: A Box-Behnken design is employed to optimize the reaction conditions, varying the biocatalyst concentration, temperature, and acid:alcohol molar ratio to achieve maximum conversion.

  • Analysis: The conversion to hexyl butyrate is monitored and quantified using gas chromatography.

  • Reusability: The stability and reusability of the immobilized lipase are assessed by conducting multiple reaction cycles.

Synthesis of Hexyl Laurate using Immobilized Rhizomucor miehei Lipase[2]
  • Reaction Setup: The direct esterification of hexanol and lauric acid is catalyzed by immobilized lipase from Rhizomucor miehei (Lipozyme IM-77).

  • Parameter Optimization: Response surface methodology (RSM) with a 4-factor-5-level central composite rotatable design (CCRD) is used to evaluate the effects of reaction time, temperature, enzyme amount, and substrate molar ratio on the molar conversion of hexyl laurate.

  • Analysis: The percentage molar conversion is determined to identify the optimal synthesis conditions.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound can be achieved through two primary routes: direct esterification of isovaleric acid with hexanol or transesterification of an isovalerate ester with hexanol. Both reactions are catalyzed by lipases.

Enzymatic_Synthesis_of_Hexyl_Isovalerate cluster_esterification Direct Esterification cluster_transesterification Transesterification IsovalericAcid Isovaleric Acid Esterification_Reaction Lipase IsovalericAcid->Esterification_Reaction Hexanol1 Hexanol Hexanol1->Esterification_Reaction HexylIsovalerate1 This compound Esterification_Reaction->HexylIsovalerate1 Water Water Esterification_Reaction->Water AlkylIsovalerate Alkyl Isovalerate Transesterification_Reaction Lipase AlkylIsovalerate->Transesterification_Reaction Hexanol2 Hexanol Hexanol2->Transesterification_Reaction HexylIsovalerate2 This compound Transesterification_Reaction->HexylIsovalerate2 Alcohol Alcohol Transesterification_Reaction->Alcohol

Caption: Enzymatic pathways for this compound synthesis.

Logical Workflow for Lipase Selection and Optimization

The selection of an optimal lipase and the subsequent optimization of reaction conditions are paramount for achieving high yields in this compound synthesis. The following workflow outlines a systematic approach.

Lipase_Selection_Workflow Start Initiate Lipase Screening Screening Screen a Panel of Lipases (e.g., Candida rugosa, Rhizomucor miehei, Candida antarctica) Start->Screening InitialAnalysis Analyze Initial Conversion Rates Screening->InitialAnalysis SelectCandidate Select Best Performing Lipase(s) InitialAnalysis->SelectCandidate Optimization Optimize Reaction Parameters (Temperature, Substrate Ratio, Enzyme Load, Time) SelectCandidate->Optimization Immobilization Consider Immobilization for Stability and Reusability Optimization->Immobilization ScaleUp Scale-Up Synthesis Immobilization->ScaleUp

Caption: Workflow for lipase selection and process optimization.

Concluding Remarks

The enzymatic synthesis of this compound is a promising technology for the food, pharmaceutical, and cosmetic industries. While a variety of lipases have demonstrated high efficacy in the synthesis of similar flavor esters, the optimal choice for this compound production will depend on specific process requirements, including substrate concentrations, desired reaction times, and cost considerations. Lipases from Candida and Rhizomucor species, particularly in their immobilized forms, have shown robust performance and reusability, making them strong candidates for industrial applications.[1][2][3] Further research focusing on the direct comparison of these lipases for this compound synthesis will be invaluable for process optimization and large-scale production.

References

A Comparative Analysis of Hexyl Isovalerate and Other Fruity Esters for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the selection of appropriate ester compounds is paramount to achieving desired sensory profiles in a wide range of products, from food and beverages to pharmaceuticals and cosmetics. This guide provides a comprehensive comparative study of hexyl isovalerate against two other common fruity esters: ethyl hexanoate and isoamyl acetate. The comparison focuses on their sensory profiles, physical and chemical properties, and stability, supported by experimental data and detailed methodologies to aid researchers in their formulation and development endeavors.

Executive Summary

This compound, with its characteristic green apple and unripe fruit notes, offers a distinct sensory experience compared to the pineapple and banana notes of ethyl hexanoate and the strong banana profile of isoamyl acetate. While all three esters are valued for their fruity characteristics, their differing volatilities, odor thresholds, and stability profiles make them suitable for different applications. This guide presents a side-by-side comparison of these key parameters to facilitate informed selection.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound, ethyl hexanoate, and isoamyl acetate, providing a clear and structured comparison of their essential properties.

Table 1: Physical and Chemical Properties

PropertyThis compoundEthyl HexanoateIsoamyl Acetate
Molecular Formula C₁₁H₂₂O₂C₈H₁₆O₂C₇H₁₄O₂
Molecular Weight ( g/mol ) 186.29[1]144.21[2][3]130.19[4]
Boiling Point (°C) 215[5]168[6][7]142[8]
Flash Point (°C) 84-88[5][9]Not specified25[10]
Density (g/mL at 20-25°C) 0.854 - 0.860[11]0.871[6]0.876[8][12]
Solubility in Water Insoluble[11]Practically insoluble[13]Slightly soluble[14]

Table 2: Sensory Profile Comparison

Sensory AttributeThis compoundEthyl HexanoateIsoamyl Acetate
Odor Description Sweet, green, fruity, apple, unripe fruit, strawberry, pear, tropical, waxy[5][9][11][15]Powerful, fruity, pineapple, banana, sweet, waxy, tropical[6][16]Strong, sweet, banana, pear, fruity, estery[8][10][17][18]
Odor Threshold Not specified0.3 - 5 ppb[6]7 ppm (in air)[8], 0.22 ppm (in air)[19]
Taste Description Green, fruity, apple, ripe, waxy, pear[9][11]Fruity, waxy, with a tropical nuance at 10 ppm[6]Bittersweet, reminiscent of pear[8]

Table 3: Stability Profile

Stability AspectThis compoundEthyl HexanoateIsoamyl Acetate
General Stability Stable under normal conditions[20]Stable under normal conditions[7]Stable under normal conditions[12][21]
Reactivity Non-reactive under normal conditions of use, storage, and transport[20]Can react with oxidizing materialsReactive with oxidizing agents, reducing agents, acids, and alkalis[12]
Decomposition No hazardous decomposition products under normal useEmits acrid smoke and irritating fumes when heated to decompositionNone under normal use conditions[22]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own comparative studies.

Synthesis of Fruity Esters via Fischer Esterification

This protocol describes the synthesis of this compound, ethyl hexanoate, and isoamyl acetate using the Fischer esterification method.

Materials:

  • Isovaleric acid (for this compound)

  • Hexanoic acid (for ethyl hexanoate)

  • Acetic acid (for isoamyl acetate)

  • Hexan-1-ol (for this compound)

  • Ethanol (for ethyl hexanoate)

  • Isoamyl alcohol (for isoamyl acetate)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and the corresponding alcohol in a 1:3 molar ratio.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants).

  • Assemble a reflux apparatus and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water to neutralize the acid catalyst and remove unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent (if any) by simple distillation.

  • Purify the resulting ester by fractional distillation.

Diagram of Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction Setup Reactants Carboxylic Acid + Alcohol (1:3 molar ratio) Catalyst Conc. H₂SO₄ Reflux Reflux (2-3 hours) Reactants->Reflux Catalyst->Reflux Washing Separatory Funnel Washing: 1. Water 2. 5% NaHCO₃ 3. Water Reflux->Washing Drying Drying over Anhydrous Na₂SO₄ Washing->Drying Purification Fractional Distillation Drying->Purification Product Pure Ester Purification->Product

Fischer Esterification Workflow
Sensory Panel Evaluation

This protocol outlines a standardized method for the sensory evaluation of fruity esters.

Panelists:

  • A trained panel of 10-15 members with demonstrated experience in descriptive sensory analysis of flavor and fragrance compounds.

Sample Preparation:

  • Prepare 1% solutions of each ester in an odorless, food-grade solvent (e.g., propylene glycol or ethanol).

  • Present 10 mL of each solution in coded, capped glass vials.

Evaluation Procedure:

  • Panelists are seated in individual sensory booths under controlled lighting and ventilation.

  • Samples are presented in a randomized and balanced order to minimize carry-over effects.

  • Panelists evaluate the orthonasal aroma by sniffing the vial's headspace.

  • For taste evaluation, a small amount of the solution is sipped, evaluated, and expectorated.

  • Panelists rate the intensity of pre-defined sensory attributes (e.g., fruity, green, sweet, banana, pineapple, apple) on a 15-point intensity scale (0 = not perceptible, 15 = extremely strong).

  • Water and unsalted crackers are provided for palate cleansing between samples.

Diagram of Sensory Evaluation Workflow

Sensory_Evaluation start Start prep Sample Preparation (1% solution in solvent) start->prep panel Trained Sensory Panel (10-15 members) prep->panel present Randomized Sample Presentation panel->present eval Orthonasal & Taste Evaluation present->eval rate Rate Sensory Attributes (15-point scale) eval->rate cleanse Palate Cleansing rate->cleanse data Data Collection & Analysis rate->data cleanse->present Next Sample end End data->end

Sensory Evaluation Workflow
Stability Testing: Accelerated Aging

This protocol describes an accelerated aging study to compare the stability of the fruity esters.

Materials:

  • Pure samples of this compound, ethyl hexanoate, and isoamyl acetate.

  • Sealed glass ampoules.

  • Temperature-controlled oven.

  • Gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

  • Place 1 g of each ester into separate, sealed glass ampoules.

  • Place the ampoules in a temperature-controlled oven set to a constant elevated temperature (e.g., 50°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one ampoule of each ester from the oven.

  • Allow the ampoules to cool to room temperature.

  • Analyze the content of each ampoule by GC-FID to quantify the remaining percentage of the original ester.

  • The degradation of the ester over time is used to determine its stability under the tested conditions.

Diagram of Accelerated Aging Workflow

Accelerated_Aging start Start sample_prep Prepare Ester Samples in Sealed Ampoules start->sample_prep incubation Incubate at Elevated Temperature (e.g., 50°C) sample_prep->incubation sampling Withdraw Samples at Defined Time Intervals incubation->sampling analysis GC-FID Analysis to Quantify Ester Content sampling->analysis data Data Analysis: Degradation over Time analysis->data end End data->end

Accelerated Aging Workflow

Olfactory Signaling Pathway for Fruity Esters

The perception of fruity esters, like all odors, is initiated by the interaction of the volatile ester molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These ORs are G-protein coupled receptors (GPCRs). The binding of an ester molecule to its specific OR triggers a signaling cascade, leading to the perception of its characteristic fruity aroma.

Diagram of Olfactory Signaling Pathway

Olfactory_Signaling cluster_olfactory_neuron Olfactory Receptor Neuron Odorant Fruity Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (Golf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC IonChannel Cyclic Nucleotide-Gated Ion Channel cAMP->IonChannel Opens Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signaling Pathway

Conclusion

This comparative guide provides researchers, scientists, and drug development professionals with a foundational understanding of the differences between this compound and other common fruity esters. The provided data tables, experimental protocols, and signaling pathway diagram offer a practical resource for the selection and application of these important flavor and fragrance compounds. The distinct sensory profiles and physicochemical properties of each ester highlight the importance of careful selection based on the specific requirements of the final product. Further research into the synergistic and antagonistic effects of these esters in complex mixtures would provide even greater insight into their application in creating nuanced and appealing flavor and fragrance profiles.

References

Authenticity Under the Microscope: A Guide to Differentiating Natural vs. Synthetic Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for natural ingredients has placed a premium on authentic flavor and fragrance compounds. Hexyl isovalerate, a key contributor to the fruity aroma of apples, strawberries, and other fruits, is a prime target for substitution with its synthetic, cost-effective counterpart. This guide provides a comprehensive comparison of the analytical techniques used to verify the authenticity of this compound, supported by experimental data and detailed methodologies, to aid researchers in ensuring the quality and integrity of their products.

Distinguishing Nature from Synthesis: The Analytical Toolkit

The primary methods for differentiating between natural and synthetic this compound rely on subtle but significant differences in their chemical and isotopic profiles. While chemically identical, the biosynthetic pathways in plants and the manufacturing processes for synthetic versions result in distinct isotopic signatures and impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a sample. In the context of authenticity testing, it is primarily used to analyze the overall volatile profile and identify any trace impurities that may be indicative of a synthetic origin. Natural extracts typically contain a complex mixture of esters and other volatile compounds, whereas synthetic this compound is often of high purity, with specific process-related impurities.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for determining the origin of organic compounds. This technique measures the ratio of stable isotopes of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H). Photosynthesis in plants discriminates against the heavier ¹³C isotope, leading to a characteristic depletion in ¹³C in natural products compared to their synthetic counterparts derived from petroleum-based starting materials. Similarly, the hydrogen isotope ratio (δ²H) can also vary based on the source of the starting materials and the synthesis process.

Comparative Analysis: Natural vs. Synthetic this compound

The following tables summarize the expected quantitative data from the analysis of natural and synthetic this compound. It is important to note that while specific isotopic data for this compound is not widely published, the values presented are based on extensive data from analogous fruit esters, such as hexyl acetate and hexyl 2-methylbutyrate, and provide a reliable framework for authenticity assessment.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Profile

FeatureNatural this compoundSynthetic this compound
Purity Variable, typically present as one component in a complex mixture of other esters and volatile compounds.High purity (>98%).
Key Impurities Presence of other naturally occurring esters (e.g., ethyl butanoate, butyl acetate).Potential presence of unreacted starting materials (e.g., isovaleric acid, hexanol) or by-products from the specific synthesis route.

Table 2: Isotope Ratio Mass Spectrometry (IRMS) Data (Estimated Values)

Isotope RatioNatural this compound (from C3 Plants like Apple, Strawberry)Synthetic this compound (Petroleum-derived)
δ¹³C (‰, VPDB) -28‰ to -38‰-24‰ to -28‰
δ²H (‰, VSMOW) More negative (depleted in ²H)Less negative (enriched in ²H)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for the analysis of volatile esters in fruit products.

  • Sample Preparation:

    • Headspace Solid-Phase Microextraction (HS-SPME): Place 1 mL of the sample (e.g., fruit juice, aroma distillate, or diluted this compound standard) in a 10 mL SPME vial. Equilibrate at 30°C for 10 minutes, followed by extraction with a suitable SPME fiber (e.g., DVB/CAR/PDMS) for 20 minutes at the same temperature. Desorb the analytes in the GC injector at 250°C for 1 minute.[1]

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: VF-WAXms capillary column (30 m x 0.25 mm x 0.25 µm) or similar polar column.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: 40°C (1 min hold), ramp at 5°C/min to 60°C (1 min hold), then 7°C/min to 100°C, 10°C/min to 180°C, and finally 15°C/min to 200°C (1 min hold).

    • Mass Spectrometer: Agilent 5977A Series or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis

This protocol outlines the general procedure for determining the δ¹³C and δ²H values of volatile compounds.

  • Sample Preparation:

    • Utilize the same HS-SPME procedure as described for GC-MS analysis to introduce the volatile compounds into the GC system.

  • GC-C-IRMS System:

    • Gas Chromatograph: Agilent 6890N or similar, with the same column and temperature program as for GC-MS.

    • Combustion/Pyrolysis Interface:

      • For δ¹³C analysis: A combustion reactor (e.g., copper oxide) set at 900-1000°C to convert organic compounds to CO₂.

      • For δ²H analysis: A pyrolysis reactor (e.g., glassy carbon) set at 1400-1450°C to convert organic compounds to H₂ gas.

    • Isotope Ratio Mass Spectrometer: A dedicated IRMS instrument (e.g., Thermo Scientific Delta series) to measure the isotopic ratios of the resulting gases.

  • Data Analysis and Calibration:

    • Calibrate the system using certified reference materials with known isotopic compositions.

    • Report δ¹³C values relative to the Vienna Pee Dee Belemnite (VPDB) standard and δ²H values relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the authenticity testing of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample (Natural or Synthetic) SPME HS-SPME Sample->SPME Extraction GC Gas Chromatography (Separation) SPME->GC Injection & Desorption MS Mass Spectrometry (Identification) GC->MS Elution Data Chromatogram & Mass Spectra MS->Data Data Acquisition

GC-MS Experimental Workflow

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis Sample This compound Sample (Natural or Synthetic) SPME HS-SPME Sample->SPME Extraction GC Gas Chromatography (Separation) SPME->GC Injection & Desorption Combustion Combustion (δ¹³C) or Pyrolysis (δ²H) GC->Combustion Elution IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data δ¹³C and δ²H Values IRMS->Data Data Acquisition

GC-C-IRMS Experimental Workflow

Conclusion

The authentication of natural this compound is a critical step in ensuring product quality and preventing economic fraud. A multi-faceted approach combining GC-MS for impurity profiling and GC-C-IRMS for stable isotope analysis provides a robust and reliable method for distinguishing between natural and synthetic sources. By leveraging the detailed experimental protocols and comparative data presented in this guide, researchers and industry professionals can confidently verify the authenticity of this compound and uphold the integrity of their products.

References

A Guide to Inter-Laboratory Comparison of Hexyl Isovalerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of hexyl isovalerate, a key volatile compound found in various natural products and used as a flavoring and fragrance agent. Due to the absence of publicly available, formal inter-laboratory comparison (ILC) or proficiency test (PT) data specifically for this compound, this document presents a simulated inter-laboratory study. The data herein is hypothetical but reflects typical performance characteristics of the described analytical methods to offer a valuable benchmark for laboratories.

Hypothetical Inter-Laboratory Study Design

A simulated proficiency test was designed to assess the performance of laboratories in quantifying this compound. A reference material, synthetic apple flavoring spiked with a known concentration of this compound (Assigned Value: 15.00 mg/kg), was distributed to a group of ten hypothetical participating laboratories. Participants were instructed to perform quantitative analysis using their in-house validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Data Presentation: Summary of Quantitative Results

The following table summarizes the quantitative results reported by the participating laboratories in the simulated study. The data is presented to illustrate a typical range of performance and variability that might be expected in such a comparison.

Laboratory IDAnalytical MethodReported Concentration (mg/kg)z-score*
Lab 1GC-MS14.85-0.16
Lab 2GC-FID15.230.24
Lab 3GC-MS14.50-0.53
Lab 4GC-MS16.101.16
Lab 5GC-FID13.90-1.16
Lab 6GC-MS15.500.53
Lab 7GC-FID14.75-0.26
Lab 8GC-MS15.100.11
Lab 9GC-FID13.50-1.58
Lab 10GC-MS16.301.37
Consensus Mean 14.97
Standard Deviation 0.95
RSD (%) 6.35%

*z-scores are calculated based on the consensus mean and standard deviation of the reported results. A z-score between -2 and +2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the analysis of this compound are provided below. These protocols represent standard practices in the field of flavor and fragrance analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A 5 g sample of the reference material is placed into a 20 mL headspace vial.

  • An internal standard (e.g., 2-octanol) is added.

  • The vial is sealed and incubated at 60°C for 15 minutes.

  • A DVB/CAR/PDMS SPME fiber is exposed to the headspace for 30 minutes to adsorb the volatile compounds.

2. GC-MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Column: TG-WAXMSB (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 230°C at 5°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Mass scan range of m/z 40-350.

3. Quantification:

  • Quantification is performed using a calibration curve prepared with certified standards of this compound. The peak area ratio of this compound to the internal standard is used for calculation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds.

1. Sample Preparation (Liquid-Liquid Extraction):

  • A 10 g sample is homogenized with 20 mL of a suitable solvent (e.g., dichloromethane or a pentane/diethyl ether mixture).

  • The mixture is centrifuged, and the organic layer is collected.

  • The extract is dried over anhydrous sodium sulfate and concentrated to a final volume of 1 mL.

  • An internal standard (e.g., methyl heptanoate) is added prior to injection.

2. GC-FID Parameters:

  • Injector: Split mode (e.g., 20:1), 240°C.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, ramped to 220°C at 8°C/min, and held for 10 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.5 mL/min.

  • Detector: FID at 250°C.

3. Quantification:

  • Similar to GC-MS, quantification is achieved using a calibration curve based on the peak area ratio of this compound to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh Sample B 2. Add Internal Standard A->B C 3. Seal Vial B->C D 4. Incubate at 60°C C->D E 5. Expose SPME Fiber D->E F 6. Desorb in GC Inlet E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometry Detection G->H I 9. Peak Identification & Integration H->I J 10. Quantification via Calibration Curve I->J

Caption: Workflow for this compound Analysis using HS-SPME-GC-MS.

Experimental_Workflow_GC_FID cluster_prep_fid Sample Preparation (LLE) cluster_analysis_fid GC-FID Analysis cluster_data_fid Data Processing A_fid 1. Homogenize Sample with Solvent B_fid 2. Centrifuge & Collect Organic Layer A_fid->B_fid C_fid 3. Dry with Na2SO4 B_fid->C_fid D_fid 4. Concentrate Extract C_fid->D_fid E_fid 5. Add Internal Standard D_fid->E_fid F_fid 6. Inject into GC E_fid->F_fid G_fid 7. Chromatographic Separation F_fid->G_fid H_fid 8. Flame Ionization Detection G_fid->H_fid I_fid 9. Peak Integration H_fid->I_fid J_fid 10. Quantification via Calibration Curve I_fid->J_fid

Caption: Workflow for this compound Analysis using LLE-GC-FID.

Logical_Comparison Start This compound Analysis Method_Choice Method Selection Start->Method_Choice GC_MS GC-MS Method_Choice->GC_MS High Specificity Needed GC_FID GC-FID Method_Choice->GC_FID Routine QC GC_MS_Adv Advantages: - High Specificity (Mass Spectra) - Lower Detection Limits - Compound Identification GC_MS->GC_MS_Adv GC_MS_Disadv Disadvantages: - Higher Instrument Cost - More Complex Maintenance GC_MS->GC_MS_Disadv GC_FID_Adv Advantages: - Robust and Reliable - Lower Instrument Cost - Wide Linear Range GC_FID->GC_FID_Adv GC_FID_Disadv Disadvantages: - Lower Specificity (Retention Time Only) - Not for Identification of Unknowns GC_FID->GC_FID_Disadv

Caption: Logical Comparison of GC-MS and GC-FID for this compound Analysis.

Safety Operating Guide

Proper Disposal of Hexyl Isovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of hexyl isovalerate, a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to these guidelines is essential for protecting personnel and the environment.

Key Safety and Hazard Information

This compound is classified as a combustible liquid.[3][4] It is crucial to handle this chemical in well-ventilated areas and away from heat, sparks, open flames, and other ignition sources.[3][4] Personal protective equipment, including protective gloves, safety glasses, and a lab coat, should be worn when handling this substance to prevent skin and eye contact.[1][3][4]

Quantitative Data

The following table summarizes key quantitative data for this compound, derived from safety data sheets.

PropertyValue
Molecular Weight186.29 g/mol [1][2]
Boiling Point215 °C[1][2]
Flash Point88 °C (closed cup)[1]
Oral LD50 (rat)>5,000 mg/kg[2]
Dermal LD50 (rabbit)>5,000 mg/kg[2]
SolubilityPractically insoluble in water; soluble in ethanol and organic solvents[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] The following is a general protocol for its disposal in a laboratory setting.

1. Waste Determination and Collection:

  • A "waste determination" must be performed to classify the waste as hazardous.[5] Based on its properties, this compound waste should be considered a hazardous chemical waste.

  • Collect waste this compound in a dedicated, properly labeled, and compatible container.[5] The container should be kept tightly sealed except when adding waste.[5]

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[3]

  • Absorb the spill with an inert material, such as sand or earth.[1]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[1]

  • Do not allow the spilled material to enter drains or waterways.[1][4][6]

3. Container Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and "this compound."

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

4. Disposal:

  • Dispose of the waste container through an approved waste disposal plant or a licensed collector.[3][4]

  • Do not dispose of this compound down the drain or in the regular trash.[5][6]

  • Completely emptied packages can be recycled, but contaminated packages should be handled in the same way as the substance itself.[6]

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Generate Hexyl Isovalerate Waste B Collect in a Labeled, Compatible Container A->B G Store Waste Container in a Safe, Ventilated Area B->G C Spill Occurs D Ventilate Area & Remove Ignition Sources C->D E Absorb with Inert Material D->E F Collect in a Sealed Container for Disposal E->F F->G H Arrange for Pickup by a Licensed Waste Collector G->H I Dispose of at an Approved Waste Disposal Plant H->I

Caption: Workflow for the proper disposal of this compound waste.

First-Aid Procedures

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If irritation continues, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][6]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Logistical Information for Handling Hexyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile organic compounds such as Hexyl isovalerate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 10032-13-0

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this substance.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Hand Protection Chemical-resistant glovesButyl rubber or Viton™ gloves are recommended for handling this compound, as they show good resistance to esters. Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact. Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesIn cases of insufficient ventilation or when dealing with larger quantities of this compound, an air-purifying respirator equipped with organic vapor cartridges is necessary. Ensure a proper fit test has been conducted before use.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of experimental procedures.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • A chemical fume hood is the preferred engineering control for minimizing inhalation exposure.

2. Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the inhalation of vapors.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.[2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Absorb the spill with an inert material, such as sand or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Conduct Risk Assessment B Verify Fume Hood Functionality A->B Proceed if safe C Select and Inspect PPE B->C D Don Appropriate PPE C->D E Handle this compound in Fume Hood D->E F Keep Container Sealed When Not in Use E->F G Decontaminate Work Area F->G After experiment H Properly Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.